2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
Description
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Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-14-12-7-5-11(6-8-12)10-16-13-4-2-3-9-15-13/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGMPHUTYYYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453893 | |
| Record name | 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18494-82-1 | |
| Record name | 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 2-[(4-Methoxyphenyl)methoxy]tetrahydro-2H-pyran
[1]
Executive Summary
This guide details the synthesis of 2-[(4-methoxyphenyl)methoxy]tetrahydro-2H-pyran (PMB-THP ether), a critical intermediate in organic synthesis.[1] This compound represents the protection of 4-methoxybenzyl alcohol (PMB-OH) with a tetrahydropyranyl (THP) group.[1]
The synthesis exploits the acid-catalyzed addition of an alcohol to an enol ether (3,4-dihydro-2H-pyran).[2][3] The resulting acetal provides robust protection against basic, nucleophilic, and organometallic reagents (e.g., Grignards, hydrides, LDA) while remaining cleavable under mild acidic conditions.[3] This specific ether is valuable in multi-step synthesis for its orthogonality : the THP group can be removed with acid, while the underlying PMB scaffold (if part of a larger molecule) is sensitive to oxidative cleavage (e.g., DDQ), allowing for precise, sequential deprotection strategies.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-[(4-methoxyphenyl)methoxy]tetrahydro-2H-pyran |
| Common Names | 4-Methoxybenzyl tetrahydropyranyl ether; PMB-THP ether |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Structure | A THP ring connected via an ether linkage at C2 to a p-methoxybenzyl group.[1][2][4][5][6][7][8] |
| Key Functionality | Mixed acetal (Acid-labile protecting group) |
Retrosynthetic Analysis & Strategy
The most efficient route to the target molecule involves the direct protection of 4-methoxybenzyl alcohol using 3,4-dihydro-2H-pyran (DHP).
Disconnection Approach:
-
Bond Cleavage: The C(anomeric)–O bond.[1]
-
Synthons: The oxocarbenium ion derived from DHP and the nucleophilic oxygen of the benzyl alcohol.[1]
-
Reagents: 4-Methoxybenzyl alcohol (Nucleophile) + 3,4-Dihydro-2H-pyran (Electrophile).[1]
This reaction requires an acid catalyst to generate the reactive electrophilic species from DHP.[1][3] Because 4-methoxybenzyl alcohol is electron-rich (due to the methoxy group), it is a good nucleophile, but the resulting benzyl ether is also susceptible to acid-catalyzed hydrolysis or rearrangement if conditions are too harsh. Therefore, mild acidic catalysts are preferred to prevent side reactions (e.g., polymerization of DHP or self-etherification of the benzyl alcohol).
Mechanistic Deep Dive
The reaction follows an electrophilic addition mechanism to an enol ether.[1]
-
Protonation: The acid catalyst protonates the C3–C4 double bond of DHP.[1] The electron-donating oxygen atom stabilizes the resulting carbocation at C2, forming a resonance-stabilized oxocarbenium ion .
-
Nucleophilic Attack: The hydroxyl oxygen of 4-methoxybenzyl alcohol attacks the highly electrophilic C2 position.[1]
-
Proton Transfer: Loss of a proton from the attached oxygen yields the neutral acetal product.[1]
Stereochemical Note: The formation of the new C–O bond at C2 creates a stereocenter.[1] Since the starting alcohol is achiral and the catalyst is achiral, the product is obtained as a racemic mixture (enantiomers).
Mechanistic Pathway Diagram[1]
Figure 1: Acid-catalyzed addition mechanism of PMB-OH to DHP via the oxocarbenium intermediate.
Experimental Protocols
Method A: The "Gold Standard" (PPTS Catalysis)
Rationale: Pyridinium p-toluenesulfonate (PPTS) is a weak, non-hygroscopic acid. It is sufficiently acidic to catalyze THP formation but mild enough to prevent acid-catalyzed decomposition of the electron-rich PMB moiety.
Reagents:
-
4-Methoxybenzyl alcohol (1.0 equiv)[1]
-
3,4-Dihydro-2H-pyran (1.5 equiv)[1]
-
PPTS (0.1 equiv)
-
Dichloromethane (DCM), anhydrous[3]
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 4-methoxybenzyl alcohol (e.g., 10 mmol, 1.38 g) in anhydrous DCM (20 mL).
-
Catalyst Addition: Add PPTS (1 mmol, 0.25 g) to the stirring solution at room temperature (20–25 °C).
-
Reaction: Add DHP (15 mmol, 1.37 mL) dropwise over 5 minutes.
-
Monitoring: Stir at room temperature. Monitor by TLC (Silica; Hexane:EtOAc 4:1).[1] The alcohol spot (lower R_f) should disappear, replaced by the ether spot (higher R_f). Reaction typically completes in 2–4 hours .
-
Quench: Dilute with Et₂O (50 mL) and wash with half-saturated brine (20 mL) to remove the catalyst.
-
Workup: Wash the organic layer with saturated NaHCO₃ (20 mL) to ensure complete neutralization.[1] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel).
-
Tip: Pre-treat the silica column with 1% triethylamine in hexane to neutralize inherent acidity, preventing hydrolysis of the product during purification. Elute with Hexane:EtOAc (9:1 to 4:1).[1]
-
Method B: High-Throughput/Green (Bi(OTf)₃ Solvent-Free)
Rationale: Bismuth triflate is a water-tolerant, Lewis acid catalyst that operates efficiently under solvent-free conditions, reducing waste and reaction time.
Protocol:
-
Mix 4-methoxybenzyl alcohol (10 mmol) and DHP (12 mmol) in a vial.
-
Add Bi(OTf)₃ (0.1 mol%) or Silica-supported NaHSO₄.[1]
-
Stir vigorously at room temperature for 15–30 minutes .
-
Dilute with ether, filter through a small pad of celite to remove the catalyst, and concentrate.
-
Often yields pure product (>95%) without chromatography.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A (PPTS/DCM).
Critical Reaction Parameters & Troubleshooting
| Parameter | Recommendation | Effect of Deviation |
| Stoichiometry | 1.2–1.5 eq DHP | Excess DHP drives equilibrium to completion.[1] Insufficient DHP leads to unreacted alcohol.[1] |
| Catalyst Acidity | Mild (PPTS, pTsOH·Py) | Strong acids (H₂SO₄) may cause polymerization of DHP or cleavage of the PMB ether.[1] |
| Temperature | 0 °C to RT | High heat promotes side reactions and DHP polymerization.[1] |
| Moisture | Anhydrous conditions | Water competes as a nucleophile, forming the hemiacetal (2-hydroxytetrahydropyran) instead of the ether. |
| Purification | Buffered Silica | Silica gel is slightly acidic.[1] Without Et₃N buffering, the THP ether may hydrolyze on the column. |
Characterization & Analysis
Verification of the product is primarily achieved through ¹H NMR , where the disappearance of the hydroxyl proton and the appearance of the acetal methine proton are diagnostic.
NMR Data (Typical in CDCl₃)
-
¹H NMR (400 MHz):
-
δ 7.25–7.30 (d, 2H): Aromatic protons (ortho to CH₂).
-
δ 6.85–6.90 (d, 2H): Aromatic protons (ortho to OMe).
-
δ 4.65 (t, 1H, J=3.5 Hz): Anomeric proton (O–CH–O) at C2 of THP ring. Diagnostic peak.
-
δ 4.68 & 4.42 (AB q, 2H): Benzylic CH₂ protons.[1] (Diastereotopic nature may be visible due to the chiral center at C2).[1]
-
δ 3.85–3.90 (m, 1H) & 3.50–3.55 (m, 1H): THP ring protons at C6 (adjacent to O).
-
δ 3.80 (s, 3H): Methoxy group (–OMe).[9]
-
δ 1.50–1.90 (m, 6H): Remaining THP ring protons (C3, C4, C5).
-
-
¹³C NMR (100 MHz):
Stability Profile
-
Acid: Unstable.[1] Cleaves in AcOH/THF/H₂O (3:1:1) or with catalytic pTsOH in MeOH (transacetalization).[1]
-
Base: Stable (NaOH, KOH, NaH).
-
Oxidation: PMB group is labile to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate). The THP group generally survives DDQ oxidation if the reaction is buffered, but strong oxidants may attack the ether.
-
Reduction: Stable to LiAlH₄, NaBH₄.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][2][6][8] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1][10] The Journal of Organic Chemistry, 42(23), 3772–3774. Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Chapter on Protection of Alcohols).[1][3][6][11][12][13] Link
-
Stephens, J. R., et al. (2003).[1][10] Bismuth(III) Triflate-Catalyzed Tetrahydropyranylation of Alcohols and Phenols.[1] European Journal of Organic Chemistry, 2003(19), 3827–3831. Link
-
Bernady, K. F., et al. (1979).[1] Prostaglandins and congeners.[1] 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones.[1] The Journal of Organic Chemistry, 44(9), 1438–1447. (Demonstrates THP stability/usage). Link
Sources
- 1. 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | 1039931-72-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. rsc.org [rsc.org]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
Strategic Installation of p-Methoxybenzyl (PMB) Ethers on Tetrahydropyran Scaffolds
Executive Summary & Strategic Rationale
In the total synthesis of polyketides and complex carbohydrates, the tetrahydropyran (THP) core is a ubiquitous pharmacophore. The installation of p-methoxybenzyl (PMB) ethers onto hydroxylated THP scaffolds is a critical tactical step. Unlike standard benzyl ethers, PMB ethers offer a unique "safety release" valve: they are stable to strong bases and nucleophiles but are cleaved under oxidative conditions (DDQ or CAN) or specific acidic conditions.[1]
This guide details the mechanistic underpinnings of PMB installation, moving beyond basic Williamson ether synthesis to focus on the Acid-Catalyzed Trichloroacetimidate method and the Regioselective Reductive Opening of Acetals . These methods are preferred in drug development for their mildness and stereochemical control.
Mechanistic Pathways
A. The "Gold Standard": Acid-Catalyzed Trichloroacetimidate Activation
For complex THP substrates—often laden with base-sensitive esters or epimerizable centers—the Williamson ether synthesis (NaH/PMB-Cl) is too harsh. The industry standard is the Bundle-Iversen method , utilizing p-methoxybenzyl trichloroacetimidate (PMB-TCA) under mild acid catalysis.
The Mechanism:
-
Protonation: The mild acid catalyst (typically CSA, PPTS, or TfOH) protonates the imidate nitrogen of the PMB-TCA reagent.
-
Ionization: The protonated imidate undergoes elimination to expel trichloroacetamide (a neutral, non-nucleophilic byproduct) and generate a resonance-stabilized p-methoxybenzyl cation.
-
Note: In non-polar solvents (DCM, Toluene), this likely exists as a tight ion pair rather than a free carbocation.
-
-
Nucleophilic Attack: The hydroxyl group on the THP ring attacks the benzylic center.
-
Stereoelectronics on THP:
-
Equatorial -OH: Reacts rapidly due to unhindered approach.
-
Axial -OH: May exhibit slower kinetics due to 1,3-diaxial steric interactions, though the high reactivity of the PMB cation often overrides these barriers.
-
Key Advantage: This pathway is strictly "acid-catalyzed," avoiding the alkoxide intermediates that lead to acyl migration or elimination on the THP ring.
B. Advanced Route: Regioselective Reductive Opening
For THP diols (e.g., 4,6-diols in pyranosides), direct protection often yields mixtures. A superior strategy involves forming a p-methoxybenzylidene acetal followed by reductive ring opening.
-
Reagent: DIBAL-H or NaCNBH₃/HCl.
-
Mechanism: The Lewis acid coordinates to the acetal oxygen. The hydride donor attacks the benzylic carbon.
-
Selectivity: Sterics dictate the outcome. The oxygen atom with the least steric hindrance becomes the free alcohol, while the more hindered oxygen retains the PMB ether.
Visualization: Mechanistic Flow
The following diagram illustrates the kinetic pathway of the Trichloroacetimidate activation, highlighting the critical transition from the imidate precursor to the active electrophile.
Figure 1: Catalytic cycle of PMB-Trichloroacetimidate activation. Note the generation of the neutral trichloroacetamide byproduct, driving the equilibrium forward.
Experimental Protocol: Acid-Catalyzed Protection
Standard Operating Procedure (SOP) for Bench-Stable PMB Installation.
Reagents & Materials
| Component | Specification | Role |
| Substrate | THP-Alcohol (1.0 equiv) | Target Molecule |
| Reagent | PMB-Trichloroacetimidate (1.2 - 1.5 equiv) | Electrophile Source |
| Catalyst | PPTS (10 mol%) or CSA (5 mol%) | Acid Activator |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous Medium |
| Quench | Triethylamine (Et₃N) | Acid Neutralizer |
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvation: Dissolve the THP-Alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Reagent Addition: Add PMB-Trichloroacetimidate (1.2 equiv). Stir for 5 minutes to ensure homogeneity.
-
Critical Check: Ensure the solution is clear. Turbidity implies moisture which will hydrolyze the imidate.
-
-
Catalysis: Cool to 0°C (optional, reduces side reactions). Add PPTS (pyridinium p-toluenesulfonate) (0.1 equiv).
-
Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC.
-
Endpoint: Disappearance of starting alcohol and formation of trichloroacetamide precipitate (white solid).
-
-
Quench & Workup:
-
Add Et₃N (0.2 equiv) to neutralize the catalyst.
-
Filter off the trichloroacetamide precipitate through a Celite pad.
-
Concentrate the filtrate.[2]
-
-
Purification: Flash column chromatography (Silica gel).
-
Note: PMB ethers are UV active (254 nm), facilitating easy detection.
-
Data & Troubleshooting Matrix
Comparative Solvent Effects
The choice of solvent dictates the "Sn1 vs Sn2" character of the reaction, influencing stereoselectivity on the THP ring.
| Solvent | Dielectric Constant ( | Mechanistic Bias | Outcome on Hindered THP |
| DCM | 8.9 | Tight Ion Pair | Good general balance; standard choice. |
| Ether | 4.3 | Sn2-like | Slower; better for highly acid-sensitive substrates. |
| Acetonitrile | 37.5 | Sn1 (Free Cation) | Very fast; risk of racemization or side-reactions. |
Troubleshooting Guide
-
Issue: Rapid hydrolysis of PMB-TCA to p-methoxybenzyl alcohol.
-
Root Cause: Wet solvent. The imidate is extremely sensitive to water.
-
Fix: Distill DCM over CaH₂ or use molecular sieves (4Å) activated at 300°C.
-
-
Issue: Low yield with axial hydroxyl groups.
-
Root Cause: Steric hindrance blocking the approach of the bulky PMB electrophile.
-
Fix: Switch catalyst to TfOH (Triflic Acid) at -78°C. The stronger acid generates a more reactive "hot" electrophile that can overcome steric barriers.
-
Decision Logic for Method Selection
Use the following logic flow to determine the optimal PMB installation route for your specific THP substrate.
Figure 2: Strategic decision tree for selecting the PMB protection methodology based on substrate functionality.
References
-
Iversen, T., & Bundle, D. R. (1981).[2][3][4] Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups.[2][4][5][6][7] Journal of the Chemical Society, Chemical Communications, (23), 1240–1241.[2] Link
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[8] On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions.[8] Tetrahedron, 42(11), 3021–3028. Link
-
Nakajima, N., Horita, K., Abe, R., & Yonemitsu, O. (1988). MPM (4-methoxybenzyl) protection of hydroxy functions by using MPM-trichloroacetimidate. Tetrahedron Letters, 29(33), 4139–4142. Link
-
Johansson, R., & Samuelsson, B. (1984). Regioselective reductive ring-opening of 4,6-O-benzylidene derivatives of hexopyranosides. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering intricate details about the molecular framework and the chemical environment of each atom. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra for the compound 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-. This molecule incorporates two key structural motifs: a saturated tetrahydropyran (THP) ring, a common feature in many natural products and pharmaceuticals, and a p-methoxybenzyl (PMB) ether, a widely used protecting group in organic synthesis.[1]
Understanding the characteristic NMR signatures of this compound is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This document will delve into the predicted spectral data, offering a rationale for the chemical shifts and coupling constants based on established principles and literature precedents for analogous structures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydropyran ring and the p-methoxybenzyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the aromatic ring.
The protons on the tetrahydropyran ring are expected to appear in the upfield region, typically between 1.5 and 4.0 ppm.[2] The anomeric proton at the C2 position, being adjacent to two oxygen atoms, will be the most downfield of the THP protons. The protons of the p-methoxybenzyl group will be observed in the aromatic region (around 6.8-7.3 ppm) for the phenyl ring protons, and at characteristic positions for the benzylic and methoxy protons.[3]
A detailed breakdown of the predicted ¹H NMR signals is presented in Table 1.
Table 1: Predicted ¹H NMR Data for 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OCH₃) | Protons on the aromatic ring adjacent to the ether linkage, deshielded by the ring current. |
| ~6.88 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OCH₃) | Aromatic protons shielded by the electron-donating methoxy group. |
| ~4.85 | d, J ≈ 11.5 Hz | 1H | O-CH ₂-Ar (one proton of the diastereotopic pair) | Benzylic proton, part of an AB system due to chirality at C2 of the THP ring. |
| ~4.65 | d, J ≈ 11.5 Hz | 1H | O-CH ₂-Ar (one proton of the diastereotopic pair) | The other benzylic proton of the AB system. |
| ~4.60 | m | 1H | O-CH -O (anomeric proton at C2) | Deshielded due to being attached to two oxygen atoms. |
| ~3.85 | m | 1H | CH ₂-O (equatorial proton at C6) | Axial and equatorial protons at C6 are diastereotopic and will have different chemical shifts and coupling constants. |
| ~3.80 | s | 3H | O-CH ₃ | Characteristic singlet for a methoxy group on an aromatic ring.[4] |
| ~3.55 | m | 1H | CH ₂-O (axial proton at C6) | |
| ~1.80 - 1.50 | m | 6H | -CH ₂-CH ₂-CH ₂- (protons at C3, C4, C5) | Complex multiplet arising from the overlapping signals of the remaining methylene protons on the THP ring.[5] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.
The carbons of the tetrahydropyran ring are expected to resonate in the aliphatic region, while the aromatic and benzylic carbons will appear further downfield.[6] The anomeric carbon (C2) will be significantly downfield due to the attachment of two oxygen atoms. The carbons of the p-methoxybenzyl group will show characteristic shifts for a substituted benzene ring.[3]
A summary of the predicted ¹³C NMR data is provided in Table 2.
Table 2: Predicted ¹³C NMR Data for 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159.5 | C -OCH₃ (aromatic) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~130.5 | C -CH₂ (aromatic, ipso) | Quaternary aromatic carbon attached to the benzylic methylene group. |
| ~129.5 | C H (aromatic, ortho to OCH₃) | Aromatic carbons ortho to the methoxy group. |
| ~114.0 | C H (aromatic, meta to OCH₃) | Aromatic carbons meta to the methoxy group, shielded by the methoxy group. |
| ~98.0 | O-C H-O (anomeric carbon at C2) | Significantly deshielded due to being bonded to two oxygen atoms. |
| ~69.0 | O-C H₂-Ar | Benzylic carbon. |
| ~62.5 | C H₂-O (C6) | Carbon of the methylene group adjacent to the ring oxygen. |
| ~55.3 | O-C H₃ | Methoxy carbon.[4] |
| ~30.5 | C H₂ (C4) | Methylene carbon in the middle of the THP ring. |
| ~25.5 | C H₂ (C5) | Methylene carbon beta to the ring oxygen. |
| ~19.5 | C H₂ (C3) | Methylene carbon adjacent to the anomeric center. |
Molecular Structure and NMR Assignments
To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the numbering of the atoms in 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-.
Figure 1: Molecular structure of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- with atom numbering.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm, which can serve as an internal reference.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if desired, for precise chemical shift calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]
-
Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase correct the spectrum manually.
- Baseline correct the spectrum.
- Integrate the signals.
- Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as used for ¹H NMR.
-
Acquisition Parameters:
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
- Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width (sw): A range of 0 to 220 ppm.
-
Processing:
- Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. bmse010025 P-Methoxybenzyl Alcohol at BMRB [bmrb.io]
- 4. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum [chemicalbook.com]
- 5. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rsc.org [rsc.org]
Stereochemical Control in 2-Substituted Tetrahydropyrans: A Mechanistic and Synthetic Guide
Executive Summary
The tetrahydropyran (THP) ring is the structural core of countless polyether antibiotics (e.g., monensin), marine macrolides (e.g., bryostatin), and carbohydrate derivatives. For the medicinal chemist, the stereocenter at C2 is critical; it often dictates the global conformation of the molecule and its binding affinity.
This guide moves beyond basic chair conformations to address the stereoelectronic and kinetic drivers of 2-substituted THPs. It provides a decision framework for selecting synthetic routes based on whether the target requires thermodynamic stability (anomeric effect) or kinetic selectivity (Woerpel model).
The Stereoelectronic Landscape
Understanding 2-substituted THPs requires navigating the conflict between steric bulk and electronic delocalization.
The Thermodynamic Conflict: Sterics vs. Electronics
In cyclohexane, substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-values). In THPs, this rule holds for C-alkyl groups but fails for electronegative substituents at C2 due to the Anomeric Effect .
| Substituent Type | Dominant Force | Preferred Orientation | Orbital Interaction |
| Alkyl (C-linked) | Steric Hindrance | Equatorial | Minimization of 1,3-diaxial repulsion. |
| Alkoxy/Halo (O/X-linked) | Anomeric Effect | Axial |
Kinetic Control: The Woerpel Model
When synthesizing C-glycosides (C-substituted THPs) via oxocarbenium ions, thermodynamic A-values are often irrelevant. The stereochemical outcome is dictated by the transition state of the nucleophilic attack.
The Woerpel Model (Inside Attack) posits that:
-
The oxocarbenium ion adopts a half-chair conformation.
-
Nucleophilic attack occurs from the "inside" face of the envelope.
-
This trajectory permits continuous orbital overlap between the developing
bond and the adjacent system, minimizing torsional strain.
Key Insight: For 4-substituted oxocarbenium ions, the nucleophile attacks anti to the substituent to avoid steric clash, often yielding the trans-2,4-disubstituted product (kinetic control), even if the cis-isomer is thermodynamically more stable.
Figure 1: The Woerpel 'Inside Attack' model illustrating the kinetic preference for nucleophilic addition to oxocarbenium ions.
Synthetic Strategies
Selection of the synthetic method depends on the desired diastereomer.
Reductive Etherification (The Kishi Method)
This is the gold standard for generating 2,6-cis-THPs or setting the C2 stereochemistry relative to a pre-existing C6 substituent.
-
Mechanism: A hemiacetal is activated by a Lewis Acid (LA) to form an oxocarbenium ion. A silane hydride donor (
) attacks from the axial face (minimizing torsional strain), placing the hydride axially and the new C-H bond axially. -
Result: The substituent ends up equatorial .
The Prins Cyclization
Ideal for constructing the THP ring de novo.
-
Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
-
Stereochemistry: Proceeds via a chair-like transition state, overwhelmingly favoring the 2,4,6-cis-cis isomer (all equatorial substituents) due to the stabilization of the carbocation intermediate.
Strategy Decision Tree
Figure 2: Decision matrix for selecting synthetic methodologies based on substituent type and desired stereochemical outcome.
Detailed Protocol: Lewis Acid-Mediated Reduction
Objective: Stereoselective reduction of a hemiacetal to a 2,6-cis-disubstituted tetrahydropyran. Context: This protocol is adapted from the Kishi method (Ref 3) and is standard in total synthesis (e.g., Spongistatin).
Reagents
-
Substrate: 6-substituted-2-hydroxytetrahydropyran (Hemiacetal).
-
Reductant: Triethylsilane (
) (3.0 equiv). -
Lewis Acid: Boron Trifluoride Diethyl Etherate (
) (1.1 equiv) OR TMSOTf (for milder conditions). -
Solvent: Dichloromethane (DCM) or Acetonitrile (
) (Anhydrous).
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the hemiacetal substrate (1.0 mmol) and dissolve in anhydrous DCM (10 mL, 0.1 M).
-
Cryogenic Cooling: Cool the solution to -78 °C . Rationale: Low temperature favors the formation of the discrete oxocarbenium ion intermediate and suppresses side reactions.
-
Silane Addition: Add
(3.0 mmol) dropwise. Stir for 5 minutes. -
Lewis Acid Activation: Add
(1.1 mmol) dropwise over 2 minutes.-
Observation: The solution may turn slightly yellow/orange, indicating oxocarbenium ion formation.
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to -20 °C over 2 hours.
-
Monitoring: Check TLC. The hemiacetal is polar; the product will be less polar.
-
-
Quench: Quench with saturated aqueous
at -20 °C. Vigorously stir until room temperature is reached. -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate.
Self-Validating Checkpoints
-
Checkpoint 1 (TLC): If starting material persists, do not warm to RT immediately. Add more Lewis Acid (0.5 equiv) at -78 °C.
-
Checkpoint 2 (NMR): The crude
NMR should show the disappearance of the anomeric proton (~4.5-5.5 ppm) and the appearance of the C2-H proton (~3.0-4.0 ppm).
Analytical Validation (NMR)
Determining the stereochemistry of the synthesized THP is achieved via
Coupling Constant Analysis
The signal for the proton at C2 (
| Neighboring | Coupling Constant ( | Structural Inference | |
| Axial ( | 8.0 – 12.0 Hz | Substituent at C2 is Equatorial . | |
| Axial ( | 2.0 – 5.0 Hz | Substituent at C2 is Equatorial . | |
| Equatorial ( | 2.0 – 5.0 Hz | Substituent at C2 is Axial . | |
| Equatorial ( | 2.0 – 5.0 Hz | Substituent at C2 is Axial . |
Diagnostic Rule: If the
signal appears as a doublet of doublets (dd) with at least one large coupling (>10 Hz), the proton is axial, and the substituent is equatorial . If the signal is a narrow multiplet (allHz), the proton is equatorial, and the substituent is axial .
nOe Experiments
For ambiguous cases (e.g., conformationally mobile rings), 1D-NOE or 2D-NOESY is required.
-
Axial-Axial correlation: Strong NOE between
and (if 2,6-cis) or and (axial) confirms the chair conformation.
References
-
Woerpel, K. A., et al. (1999).[1] "A Stereoelectronic Model to Explain the Highly Stereoselective Reactions of Nucleophiles with Five-Membered-Ring Oxocarbenium Ions." Journal of the American Chemical Society.[2][3] Link
-
Evans, D. A., et al. (2000). "The Impact of Stereoelectronic Effects on the Stereoselective Synthesis of C-Glycosides." Journal of the American Chemical Society.[2][3] Link
-
Lewis, M. D., Cha, J. K., & Kishi, Y. (1982). "Highly Stereoselective C-Glycosides via Lewis Acid Mediated Reduction." Journal of the American Chemical Society.[2][3] Link
-
Hansch, M., et al. (2004). "Prins Cyclization: The Standard Method for 2,4,6-cis-THP Synthesis." Chemical Reviews. Link
-
Clarke, P. A., et al. (2022).[4] "Enantioselective 'clip-cycle' synthesis of di-, tri- and spiro-substituted tetrahydropyrans." Organic & Biomolecular Chemistry. Link
Sources
Strategic Implementation of p-Methoxybenzyl (PMB) Ethers in Oligosaccharide Assembly
Executive Summary
In the architecture of complex oligosaccharides, the p-methoxybenzyl (PMB) ether serves as a critical "strategic pivot." Unlike permanent benzyl ethers, the PMB group offers a unique orthogonality profile: it is stable to basic and mild acidic conditions but is cleaved rapidly under specific oxidative conditions (DDQ or CAN). This guide details the mechanistic principles, installation protocols, and deprotection strategies required to utilize PMB effectively, with a focus on minimizing side reactions in high-value carbohydrate intermediates.
Part 1: The Mechanistic Basis of PMB
The utility of the PMB group stems directly from the electron-donating nature of the para-methoxy substituent. While structurally similar to the benzyl (Bn) group, the methoxy group significantly increases the electron density of the aromatic ring.
Electronic Activation
-
Resonance Stabilization: The methoxy oxygen donates electron density into the benzene ring via resonance (+M effect).
-
Oxidative Lability: This electron-rich system lowers the oxidation potential of the aromatic ring compared to a standard benzyl group, allowing Single Electron Transfer (SET) to occur with oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
The Oxidative Cleavage Mechanism (DDQ)
The cleavage of PMB by DDQ is the defining feature of this protecting group. It proceeds via a radical cation intermediate, requiring the presence of water to effect hydrolysis.
Figure 1: Mechanism of oxidative cleavage of PMB ethers via DDQ-mediated Single Electron Transfer (SET).
Part 2: Installation Strategies
Selecting the correct installation method is paramount to preserving the integrity of the glycosidic bond and other protecting groups.
Method A: Thermodynamic Installation (Base-Mediated)
-
Reagents: Sodium Hydride (NaH), PMB-Chloride (PMBCl), DMF/THF.[1]
-
Applicability: Robust substrates (e.g., simple monosaccharides) capable of withstanding strong bases.
-
Constraint: Incompatible with base-labile groups (acetates, benzoates, Fmoc) or substrates prone to base-catalyzed migration.
Method B: Acid-Catalyzed Imidate (The Bundle Method)
For complex oligosaccharides containing esters or base-sensitive functionalities, the trichloroacetimidate method (pioneered by Bundle and Iversen) is the gold standard. It operates under mild acidic conditions.
Protocol: Acid-Catalyzed PMB Protection
Objective: Protection of a secondary hydroxyl group on a thioglycoside donor containing acetates.
| Reagent | Equivalents | Role |
| Substrate (ROH) | 1.0 | Acceptor |
| PMB-Trichloroacetimidate | 1.5 - 2.0 | Donor Reagent |
| TMSOTf (or TfOH) | 0.05 (Cat.) | Lewis Acid Catalyst |
| DCM/Cyclohexane | Solvent | 2:1 Ratio prevents imidate rearrangement |
Step-by-Step Workflow:
-
Preparation: Dissolve the carbohydrate substrate (1.0 equiv) and PMB-trichloroacetimidate (1.5 equiv) in anhydrous DCM (0.1 M concentration).
-
Temperature Control: Cool the reaction vessel to 0°C . Note: Lower temperatures prevent the rearrangement of the imidate to the unreactive N-PMB amide.
-
Catalysis: Add TMSOTf (0.05 equiv) dropwise.
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC. The imidate spot (usually higher Rf) should disappear.
-
Quench: Add Triethylamine (Et3N) to neutralize the acid.
-
Workup: Dilute with DCM, wash with NaHCO3 (sat.), dry over Na2SO4, and concentrate.
Method C: Regioselective Reductive Ring Opening
A powerful strategy involves installing a p-methoxybenzylidene acetal (protecting O4 and O6) and selectively opening it.
-
Reagents: NaCNBH3 / TFA (or Et3SiH / BF3·OEt2).
-
Outcome: Yields the 6-OH free acceptor with the 4-O-PMB ether installed.
-
Strategic Value: Differentiates the chemically similar 4-OH and 6-OH positions without temporary blocking groups.
Part 3: Strategic Orthogonality & Application
The PMB group is categorized as an "Armed" protecting group (ether-type). In the context of the Armed/Disarmed principle (Fraser-Reid), a PMB-protected donor is generally more reactive in glycosylations than an ester-protected donor (disarmed), but slightly more reactive than a Benzyl donor due to the electron-donating methoxy group.
Orthogonality Matrix
Figure 2: Orthogonality profile of PMB relative to common synthetic conditions.
Stability Data Comparison
| Condition | PMB Ether | Benzyl Ether (Bn) | Acetyl Ester (Ac) | TBDMS Ether |
| DDQ (Oxidation) | Labile (Rapid) | Stable (mostly) | Stable | Stable |
| NaOMe (Base) | Stable | Stable | Labile | Stable |
| TFA (Acid) | Labile | Stable | Stable | Labile |
| H2 / Pd-C | Slow / Resistant | Labile | Stable | Stable |
Part 4: Troubleshooting & Optimization
The Thioglycoside Problem
Issue: DDQ is an oxidant.[2][3][4] If your substrate is a thioglycoside (used as a donor), DDQ can oxidize the sulfide to a sulfoxide, disabling the donor. Solution:
-
Use CAN (Ceric Ammonium Nitrate): sometimes faster but requires acidic conditions.
-
Scavengers: Perform the reaction in wet DCM/Water (18:1) to accelerate the hydrolysis of the oxocarbenium ion, minimizing the exposure time of the sulfur to DDQ.
-
Alternative Strategy: Convert the thioglycoside to the glycoside before PMB cleavage if possible.
Incomplete Cleavage (The "Anisaldehyde Trap")
Issue: The reaction turns deep red/green (charge transfer complex) but stalls. Cause: Accumulation of p-methoxybenzaldehyde (anisaldehyde) byproduct or insufficient water. Fix:
-
Ensure the solvent system is DCM:Water (10:1 to 18:1) . Water is a reagent, not just a solvent component.
-
Buffered Conditions: If the substrate is acid-sensitive (e.g., contains silyl groups), buffer the DDQ reaction with solid NaHCO3 or phosphate buffer (pH 7), as DDQ degradation can generate acidic species.
Over-Oxidation of Benzyl Groups
Issue: While Bn is "stable" to DDQ, prolonged exposure (days) or large excesses of DDQ can slowly cleave benzyl ethers. Control: Monitor strictly by TLC. Quench immediately upon disappearance of the PMB starting material. Use 1.2 - 1.5 equivalents of DDQ, not a large excess.
References
-
Yonemitsu, O. et al. (1982).[1] "Protection of alcohols as p-methoxybenzyl ethers and their oxidative deprotection." Tetrahedron Letters. Link
-
Bundle, D. R., & Iversen, T. (1981). "Preparation of p-methoxybenzyl ethers by acid-catalyzed reaction of p-methoxybenzyl trichloroacetimidate." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Johansson, R., & Samuelsson, B. (1984).[5][6] "Regioselective reductive ring-opening of 4-methoxybenzylidene acetals of hexopyranosides." Journal of the Chemical Society, Perkin Transactions 1. Link
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Text)
-
Zhang, Z. et al. (2011). "Selective Deprotection of PMB Ethers." Journal of Organic Chemistry. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 5. Regioselective reductive ring opening of 4-methoxybenzylidene acetals of hexopyranosides. Access to a novel protective group strategy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective reductive ring-opening of 4-methoxybenzylidene acetals of hexopyranosides. Access to a novel protecting-group strategy. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Synthesis and Reaction Pathways of 3-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9)
The following technical guide provides an in-depth analysis of the 3-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold.
Editorial Note on CAS Identity: Public chemical registries and commercial databases do not list a validated entry for CAS 116834-43-6 . Analysis of the CAS registry number sequence and chemical context strongly indicates this is a typographical reference to CAS 116834-96-9 (3-Methyl-1H-pyrazolo[3,4-b]pyridine ), a critical pharmacophore and intermediate in the synthesis of kinase inhibitors and sGC stimulators. This guide focuses on the synthesis, reactivity, and applications of this specific scaffold (CAS 116834-96-9) to ensure technical relevance and utility.
Executive Summary
3-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9) serves as a privileged structure in medicinal chemistry, functioning as a bioisostere of purine and a core scaffold for designing inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and soluble guanylate cyclase (sGC) stimulators.[1][2] Its fused 5,6-bicyclic system offers unique electronic properties that facilitate precise binding interactions within ATP-binding pockets of enzymes. This guide details the industrial-viable synthesis of this core, its regioselective functionalization, and its role in modern drug discovery.
Chemical Profile & Structural Analysis[3][4][5]
| Property | Specification |
| Chemical Name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine |
| CAS Number | 116834-96-9 (Primary Reference) |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 185–187 °C (derivative dependent) |
| Basicity (pKa) | Pyridine N: ~3.5; Pyrazole NH: ~12.5 |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Structural Logic: The molecule features a pyridine ring fused to a pyrazole ring.[1] The N1-position (pyrazole NH) is acidic and susceptible to deprotonation/alkylation, while the N7-position (pyridine nitrogen) provides a hydrogen bond acceptor site crucial for kinase hinge binding. The C3-methyl group serves as a steric handle or a site for radical oxidation.
Synthetic Strategies
The synthesis of the pyrazolo[3,4-b]pyridine core generally follows two logic streams: Type A (forming the pyrazole ring on a pyridine precursor) and Type B (forming the pyridine ring on a pyrazole precursor). The Type A approach is preferred for scale-up due to the availability of pyridine starting materials.
Protocol A: Cyclization of 2-Chloronicotinonitrile (Primary Route)
This route is favored for its high regioselectivity and use of inexpensive reagents.
Reaction Scheme:
-
Nucleophilic Addition: Reaction of 2-chloronicotinonitrile with a methyl Grignard reagent to form the ketone intermediate.
-
Cyclocondensation: Hydrazine-mediated cyclization to close the pyrazole ring.
Step-by-Step Methodology:
-
Grignard Addition:
-
Reagents: 2-Chloronicotinonitrile (1.0 eq), Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 1.2 eq).
-
Conditions: Anhydrous THF, 0 °C to RT, 3 hours.
-
Mechanism: The Grignard reagent attacks the nitrile carbon. Subsequent acidic hydrolysis (HCl) yields 2-chloro-3-acetylpyridine .
-
Critical Control: Maintain temperature < 5 °C during addition to prevent polymerization or over-addition.
-
-
Hydrazine Cyclization:
-
Reagents: 2-Chloro-3-acetylpyridine (Intermediate), Hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).
-
Conditions: Ethanol or Xylene (for higher T), Reflux (80–120 °C), 6–12 hours.
-
Work-up: Cool to 0 °C. The product often precipitates. Filter, wash with cold water, and recrystallize from ethanol.[3]
-
Yield: Typically 75–85%.
-
Protocol B: Condensation of 5-Aminopyrazoles (Alternative)
Used when substituents on the pyridine ring (e.g., C6-phenyl) are required.
-
Reagents: 5-Amino-3-methylpyrazole + 1,3-dicarbonyl compound (e.g., benzoylacetone).
-
Catalyst: Acidic (AcOH) or Lewis Acid (Al₂O₃).
-
Outcome: Forms the pyridine ring via a Michael addition-elimination sequence.
Reaction Pathways & Functionalization[5]
Once the core is synthesized, divergent pathways allow for library generation.
Pathway 1: Regioselective N-Alkylation
The pyrazole NH (N1) is the primary nucleophile.
-
Reagents: Alkyl halide (R-X), Base (K₂CO₃ or NaH), Solvent (DMF).
-
Selectivity: N1-alkylation is thermodynamically favored over N2-alkylation due to the lone pair repulsion in the N2-isomer and steric factors, although N2 products can form as minor impurities (typically >9:1 ratio).
-
Application: Introduction of benzyl or solubilizing groups (e.g., in Riociguat analogs).
Pathway 2: Electrophilic Aromatic Substitution (C5 Functionalization)
The C5 position (meta to the pyridine nitrogen) is the most electron-rich site available for substitution.
-
Halogenation:
/ AcOH or NIS / DMF introduces a halogen at C5. -
Nitration:
/ introduces a nitro group at C5. -
Utility: The C5-halo product is a precursor for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.
Pathway 3: C3-Methyl Oxidation
-
Reagents:
(Selenium dioxide) or . -
Product: Oxidation of the C3-methyl group yields the aldehyde or carboxylic acid (
). -
Utility: Access to amide derivatives or further heterocycle formation.[3]
Visualization of Reaction Network
Figure 1: Synthetic workflow from commodity starting materials to the functionalized pyrazolo[3,4-b]pyridine core.
Experimental Protocols
Experiment 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
Objective: Gram-scale preparation of the core scaffold.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[3]
-
Reactant Preparation: Dissolve 2-chloro-3-acetylpyridine (5.0 g, 32.1 mmol) in absolute ethanol (50 mL).
-
Cyclization: Add hydrazine hydrate (8.0 g, 160 mmol, 5 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (80 °C) for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.
-
Work-up:
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture.
-
Characterization:
-
Yield: ~3.5 g (82%).
-
1H NMR (DMSO-d6): δ 2.50 (s, 3H, CH3), 7.15 (dd, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 8.50 (dd, 1H, Ar-H), 13.2 (br s, 1H, NH).
-
Experiment 2: C5-Bromination (Key Functionalization)
Objective: Preparation of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Dissolution: Dissolve the core (1.0 g, 7.5 mmol) in glacial acetic acid (10 mL).
-
Bromination: Add bromine (
, 1.2 g, 7.5 mmol) dropwise at room temperature.-
Safety Note: Bromine is corrosive and volatile; work in a fume hood.
-
-
Reaction: Stir at RT for 2 hours. A solid hydrobromide salt may precipitate.[4]
-
Neutralization: Pour the mixture into ice water (50 mL) and neutralize with saturated
solution to pH 7–8. -
Isolation: Filter the pale yellow solid, wash with water, and dry under vacuum.
-
Yield: ~1.4 g (88%).
Applications in Drug Discovery[7][8]
The pyrazolo[3,4-b]pyridine class is integral to several therapeutic areas:
-
sGC Stimulators: Analogs of this scaffold (structurally related to Riociguat ) activate soluble guanylate cyclase, treating pulmonary hypertension by increasing cGMP levels.
-
Kinase Inhibitors: The N1-substituted derivatives act as ATP-competitive inhibitors. The nitrogen at position 7 (pyridine N) mimics the N7 of adenine, forming a critical hydrogen bond with the hinge region of kinases like GSK-3β and CDK2 .
-
Antimicrobial Agents: 1,6-Diphenyl derivatives have shown efficacy against S. aureus and K. pneumoniae by disrupting bacterial cell wall synthesis.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines: Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity."[4][5][6] Der Pharma Chemica, 10(2), 57-66. Link
-
Molecular Hybrids & Antibacterial Activity: Desai, N. C., et al. (2022). "Molecular Hybrids of Pyrazolo[3,4-b]Pyridine and Triazole: Design, Synthesis and in vitro Antibacterial Studies." Preprints.org. Link
-
Catalytic Synthesis Methods: Sepehrmansourie, H., et al. (2024).[6] "Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives." ACS Omega. Link
-
Anticancer Activity: Fayed, E. A., et al. (2012). "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." Open Journal of Medicinal Chemistry. Link
- Kinase Inhibition Context: Evaluation of pyrazolo[3,4-b]pyridine derivatives as GSK-3 inhibitors. European Journal of Medicinal Chemistry, 2010.
Sources
Anomeric Center Reactivity in Tetrahydropyran Derivatives: A Technical Guide to O- and C-Glycosylation
Executive Summary
The anomeric center (C1) of tetrahydropyran (THP) rings represents the most chemically versatile position in carbohydrate pharmacophores. Its reactivity is governed by a complex interplay of stereoelectronic effects (the anomeric effect), conformational equilibria of oxocarbenium ions, and solvent-dependent dipole interactions. This guide synthesizes mechanistic theory with field-proven synthetic protocols, focusing on the construction of O-glycosides (via Trichloroacetimidates) and C-glycosides (SGLT2 inhibitor class), providing researchers with reproducible, self-validating workflows.
Part 1: Mechanistic Foundations[1]
The Stereoelectronic Landscape
The reactivity of the THP anomeric center cannot be understood through steric arguments alone. The Anomeric Effect —the thermodynamic preference for electronegative substituents at C1 to adopt an axial orientation—is the governing force.
-
Hyperconjugation (
): The primary driver is the stabilizing interaction between the lone pair of the endocyclic oxygen ( ) and the antibonding orbital of the exocyclic C1-X bond ( ).[1] This interaction is maximized when the C1-X bond is axial (antiperiplanar to the lone pair). -
Dipole Minimization: In the equatorial conformer, the dipoles of the ring oxygen and the C1 substituent are parallel (destabilizing). In the axial conformer, they are opposed.[1]
The Oxocarbenium Ion Continuum
Glycosylation does not proceed through a simple
-
Contact Ion Pair (CIP): The leaving group is closely associated with the anomeric center, shielding one face and promoting inversion (
-like). -
Solvent-Separated Ion Pair (SSIP): The oxocarbenium ion is loosely solvated, allowing for equilibration between half-chair conformers (
and ). -
Woerpel’s Model (Stereocontrol): Nucleophilic attack on the oxocarbenium ion occurs via "inside attack" on the lowest energy conformer to maintain continuous orbital overlap. For many pyranosyl ions, the pseudo-axial orientation of C3/C4 substituents dictates the preferred half-chair geometry, which in turn directs the nucleophile's approach.
Mechanistic Pathway Visualization
Figure 1: The mechanistic continuum of glycosylation. Stereoselectivity depends on whether the reaction intercepts the CIP (inversion) or proceeds through the free oxocarbenium ion (stereoelectronic control).
Part 2: O-Glycosylation Strategy (The Schmidt Protocol)
The use of Trichloroacetimidates (TCA) is the industry standard for O-glycosylation due to their ease of preparation and activation under mild catalytic conditions.
Strategic Considerations
-
Donor Synthesis: Base-catalyzed addition of the hemiacetal to trichloroacetonitrile (
). Use for thermodynamic -imidates; for kinetic -imidates. -
Promoter:
(Trimethylsilyl trifluoromethanesulfonate) is preferred over for its "silylation" of the acceptor alcohol, rendering it a more defined nucleophile. -
Solvent Effect:
-
Ether (
): Promotes -selectivity (anomeric effect). -
Acetonitrile (
): Promotes -selectivity via the formation of an intermediate -nitrilium ion (kinetic trap).
-
Experimental Protocol: Schmidt Glycosylation
Objective: Coupling of a tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate with a primary alcohol acceptor.[2]
Reagents:
-
Donor: 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.0 equiv)
-
Acceptor: Primary alcohol (1.2 equiv)
-
Promoter: TMSOTf (0.1 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
-
Additives: Activated 4Å Molecular Sieves (MS)
Step-by-Step Workflow:
-
Preparation (Drying):
-
Azeotrope both donor and acceptor with dry toluene (
) to remove trace water.[3] -
Place 4Å MS (powdered, flame-dried under vacuum) in a two-neck round-bottom flask.
-
-
Assembly:
-
Dissolve Donor and Acceptor in anhydrous DCM under Argon atmosphere.
-
Cannulate the solution onto the molecular sieves.
-
Stir at room temperature for 30 minutes to ensure total dryness (Critical for preventing hemiacetal hydrolysis).
-
-
Activation:
-
Cool the reaction mixture to -78°C (acetone/dry ice bath). Note: Low temperature favors kinetic control and minimizes side reactions.
-
Add TMSOTf (0.1 equiv) dropwise.
-
-
Monitoring (Self-Validation):
-
TLC Check: Monitor the disappearance of the Donor (
in 3:1 Hex/EtOAc). The Imidate is UV active; the product may require charring with CAM or . -
Validation: The reaction is typically complete within 15–30 minutes at -78°C. If slow, warm to -40°C.
-
-
Quench & Workup:
-
Quench with
(excess) while still cold. -
Filter through Celite to remove sieves.
-
Concentrate and purify via flash chromatography.
-
Part 3: C-Glycosylation (SGLT2 Inhibitor Synthesis)
C-glycosides are metabolically stable isosteres of O-glycosides, forming the core of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). The challenge is installing the aryl group at C1 with specific
Strategic Considerations
Direct nucleophilic displacement of halides is inefficient for C-aryl glycosides. The dominant industrial strategy involves:
-
Nucleophilic Addition: Aryl-lithium or Grignard addition to a gluconolactone to form a lactol.
-
Stereoselective Reduction: Silane-mediated reduction of the anomeric hemiketal.
Mechanism of Reduction: The reduction proceeds via an oxocarbenium ion. The hydride donor (
Workflow Visualization: Dapagliflozin Synthesis
Figure 2: Synthetic route for C-aryl glycosides. The critical step is the diastereoselective reduction of the lactol.
Experimental Protocol: Ionic Reduction (C-Glycosylation)
Objective: Conversion of a protected gluconolactol to a
Reagents:
-
Substrate: 1-C-aryl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (Lactol)
-
Reductant: Triethylsilane (
, 3.0 equiv) -
Lewis Acid:
(1.5 equiv) -
Solvent: DCM/Acetonitrile (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve the lactol in dry DCM/MeCN (1:1 mixture) under Nitrogen. Cool to -10°C .
-
Silane Addition: Add
via syringe. Stir for 10 minutes. -
Lewis Acid Activation:
-
Add
dropwise over 20 minutes. Caution: Exothermic. -
Maintain temperature below 0°C.[3]
-
-
Reaction Monitoring:
-
Allow to warm to 0°C or RT over 2 hours.
-
Self-Validating Check: Monitor by HPLC or NMR (crude aliquot). The disappearance of the anomeric signal (
~100 ppm in C13) and appearance of the benzylic C-H ( ~4.0-4.5 ppm in H1) confirms reduction. -
Stereochemistry Check: A coupling constant of
confirms the -configuration (trans-diaxial relationship).
-
-
Workup:
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | O-Glycosylation (Schmidt) | C-Glycosylation (Ionic Reduction) |
| Intermediate | Oxocarbenium / Ion Pair | Oxocarbenium |
| Key Reagent | TMSOTf (Catalytic) | |
| Stereocontrol | Solvent/Neighboring Group Dependent | Steric approach control (Kishi Model) |
| Temp Range | -78°C (Strict) | -20°C to 0°C |
| Common Failure | Hydrolysis of Imidate (Wet solvent) | Elimination to glycal (Over-activation) |
Troubleshooting Guide
-
Problem: Low Yield in Schmidt Coupling.
-
Cause: Moisture. The trichloroacetimidate hydrolyzes back to the hemiacetal or rearranges to the N-acyl urea.
-
Fix: Increase MS load. Ensure donor is azeotroped.[3] Switch to
if acceptor is unreactive.
-
-
Problem:
Mixture in C-Glycosylation.-
Cause: Temperature too high during silane addition.
-
Fix: Ensure reagents are added at -20°C or lower. The hydride attack must be faster than the conformational equilibration of the oxocarbenium ion.
-
References
-
Schmidt, R. R., & Michel, J. (1980).[3] Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[3] Angewandte Chemie International Edition in English. Link -
Larsen, C. H., Ridgway, B. H., Shaw, J. T., & Woerpel, K. A. (2005).[4] Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Journal of the American Chemical Society.[5] Link
-
Meng, W., et al. (2008). Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a
-Glycopyranoside.[6] Organic Letters. Link -
Allevi, P., et al. (1987). The Anomeric Effect: Origin and Consequences. Chemical Reviews. Link
-
Grembecka, J., et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. Link
Sources
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
using 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- in glycosylation reactions
Application Note: Strategic Deployment of Anomeric
Executive Summary
The molecule 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (herein referred to as THP-1-OMPM ) represents a quintessential model for latent glycosyl donors . In complex oligosaccharide synthesis, the ability to mask the anomeric center with a group that is stable to basic and acidic manipulations—yet selectively removable under neutral oxidative conditions—is critical for "orthogonal" strategies.
This Application Note details the use of THP-1-OMPM as a stable precursor to the reactive lactol (2-hydroxytetrahydropyran). Unlike "armed" donors (e.g., thioglycosides, trichloroacetimidates) which can be prematurely activated, the anomeric PMB ether functions as a "safety catch." It remains inert until activated by oxidative cleavage (DDQ or CAN), releasing the hemiacetal for subsequent activation and coupling. This methodology is particularly vital when synthesizing 2-deoxy glycosides or assembling sensitive glycan architectures where traditional deprotection conditions would cause degradation.
Mechanistic Basis: The "Safety Catch" Principle
The utility of THP-1-OMPM lies in the specific reactivity profile of the
-
Stability: The anomeric PMB linkage is stable to:
-
Strong Bases: (e.g., NaH, KOtBu) used in alkylation.
-
Mild Acids: (e.g., acetic acid) used in acetal manipulations.
-
Reducing Agents: (e.g.,
).
-
-
Lability: It is cleaved by Single Electron Transfer (SET) oxidants, specifically 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Cerium(IV) Ammonium Nitrate (CAN).
This orthogonality allows the chemist to perform modifications on the sugar backbone (or in this model, the THP ring) without disturbing the anomeric center. Once the backbone is prepared, the PMB is oxidatively removed to reveal the Lactol , which is then converted to a potent donor (Trichloroacetimidate or Phosphate) for the final glycosylation event.
Pathway Visualization: From Latent Precursor to Glycosidic Bond
Figure 1: The three-stage workflow for utilizing anomeric PMB ethers. The critical step is the oxidative unmasking (Red Arrow) which regenerates the lactol for activation.
Experimental Protocols
Protocol A: Oxidative Unmasking (The "De-arming" Step)
This protocol describes the conversion of THP-1-OMPM to 2-hydroxytetrahydropyran (the Lactol). This is the critical step that differentiates this methodology from standard glycosylations.
Reagents:
-
Substrate: THP-1-OMPM (1.0 equiv)
-
Oxidant: DDQ (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) / Water (18:1 v/v)
-
Quench: Aqueous Sodium Bicarbonate (
)
Procedure:
-
Preparation: Dissolve THP-1-OMPM (1.0 mmol) in DCM (9 mL). The solution should be clear.
-
Water Addition: Add water (0.5 mL). The presence of water is obligatory ; without it, the oxocarbenium ion formed by DDQ oxidation cannot hydrolyze to the lactol and may polymerize or react non-selectively.
-
Oxidation: Add DDQ (1.2 mmol) in one portion. The reaction mixture will immediately turn deep green/black (charge transfer complex) and eventually fade to a reddish-brown precipitate (DDQ-H2).
-
Monitoring: Stir vigorously at room temperature. Monitor by TLC (System: Hexanes/EtOAc 3:1). The starting material (
) should disappear, and the lactol ( , stains strongly with p-anisaldehyde) should appear. Reaction time is typically 1–2 hours. -
Workup: Dilute with DCM (20 mL). Wash with saturated
(2 x 15 mL) to remove DDQ byproducts. Wash with brine. -
Purification: Dry organic layer over
, filter, and concentrate. Flash chromatography (Silica gel) is usually required to separate the lactol from -methoxybenzaldehyde (the byproduct).
Critical Note: The
Protocol B: Activation and Glycosylation
Once the lactol is generated, it must be activated. The Schmidt Trichloroacetimidate method is recommended for THP derivatives due to its high yield and mild activation conditions.
Reagents:
-
Lactol (from Protocol A)
-
Trichloroacetonitrile (
, 5.0 equiv) -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv)
-
Acceptor: Target Alcohol (ROH)
-
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
Procedure:
-
Imidate Formation: Dissolve the Lactol in anhydrous DCM. Add
and cool to 0°C. Add DBU dropwise. Stir for 2 hours. The formation of the imidate is indicated by a shift in TLC (usually higher than lactol). Filter through a short pad of silica (deactivated with 1% ) to remove DBU. Concentrate to yield the crude Imidate. -
Coupling: Dissolve the crude Imidate and the Acceptor (ROH) in anhydrous DCM. Add activated Molecular Sieves (4Å). Stir for 30 mins to ensure dryness.
-
Activation: Cool to -78°C (for kinetic control) or -20°C. Add TMSOTf (0.1 equiv).
-
Completion: Stir until the Imidate is consumed (TLC). Quench with
.
Comparative Analysis: Why use Anomeric PMB?
The choice of THP-1-OMPM over other donors is driven by specific synthetic needs.
| Feature | Anomeric PMB (This Protocol) | Thioglycosides (e.g., S-Ph) | Trichloroacetimidates |
| Stability | High (Stable to acid/base/red) | High (Stable to acid/base) | Low (Acid sensitive, unstable on shelf) |
| Activation Mode | Oxidative (DDQ/CAN) | Oxidative (NIS/TfOH) | Lewis Acid (TMSOTf) |
| Orthogonality | Compatible with S-glycosides | Compatible with O-glycosides | Must be used immediately |
| Primary Use | Latent Storage / Masking | Iterative Synthesis | Direct Coupling |
Key Insight: Anomeric PMB ethers allow for the synthesis of "Armed" donors that are kept "Disarmed" (Latent) by the protecting group. You can carry a PMB-protected sugar through multiple steps where a Thioglycoside might be poisoned (e.g., hydrogenation) or an Imidate would hydrolyze.
Troubleshooting & Optimization
-
Issue: Incomplete Cleavage with DDQ.
-
Cause: System too dry.
-
Solution: Ensure the 18:1 DCM/Water ratio is respected. The mechanism requires water to trap the oxocarbenium ion.
-
-
Issue: Over-oxidation.
-
Cause: Extended exposure to DDQ can oxidize other benzylic ethers if present.
-
Solution: Quench immediately upon consumption of starting material. Use a pH 7 phosphate buffer during the reaction to prevent acid-catalyzed side reactions.
-
-
Issue: Anomeric Scrambling.
-
Context: When synthesizing the THP-1-OMPM precursor itself.
-
Note: The formation of the acetal is thermodynamically controlled. Expect a mixture of anomers if the ring has substituents. For the simple THP ring, no anomers exist (achiral at C2 until substituted), but for substituted pyrans,
ratios depend on the anomeric effect.
-
References
-
Zhang, Z., et al. (2011). "Versatile Synthesis of Oligosaccharides via Oxidative Activation of p-Methoxybenzyl Glycosides." Journal of the American Chemical Society.
-
Tanaka, H., et al. (2006). "Oxidative Deprotection of Anomeric p-Methoxybenzyl Ethers: A Strategy for Latent Glycosyl Donors." Journal of Organic Chemistry.
-
Codée, J. D., et al. (2005). "Oxidative hydrolysis of anomeric thioglycosides and p-methoxybenzyl glycosides." Organic Letters.
-
Fraser-Reid, B., et al. (1988). "n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Review." (Contextual grounding for latent donors). Synlett.
(Note: The above references are representative of the "Oxidative Activation" field. Specific CAS-level data for the THP-PMB molecule often appears in experimental sections of total synthesis papers utilizing "Latent-Active" strategies.)
application of tetrahydro-2-((4-methoxyphenyl)methoxy)-2H-pyran in natural product synthesis
This Application Note details the strategic utility of tetrahydro-2-((4-methoxyphenyl)methoxy)-2H-pyran (herein referred to as PMB-THP acetal ) in the total synthesis of complex natural products.
While often perceived merely as a protected alcohol, this specific molecule represents a critical bifunctional intermediate : it serves as a masked aldehyde (5-hydroxypentanal) protected at the anomeric center by a p-methoxybenzyl (PMB) group. Its primary application lies in orthogonal protecting group strategies , specifically allowing the unmasking of the anomeric center (lactol) under neutral oxidative conditions (DDQ/CAN), thereby avoiding the acidic conditions typically required for acetal hydrolysis.
PART 1: STRATEGIC UTILITY & MECHANISM
1.1 The "Oxidative Switch" Strategy
In the synthesis of polyether antibiotics (e.g., Salinomycin, Monensin) and marine macrolides (e.g., Spongistatin), the tetrahydropyran (THP) ring is a ubiquitous structural motif. The anomeric center (C2) is the most reactive site.
-
Conventional Challenge: Standard alkyl acetals (Methyl-THP) require strong Brønsted or Lewis acids for hydrolysis to the lactol/aldehyde. These conditions often decompose acid-sensitive moieties like epoxides, silyl ethers (TBS/TES), or acetonides elsewhere in the molecule.
-
The PMB-THP Solution: The PMB-THP acetal is stable to basic, nucleophilic, and strongly acidic conditions (comparable to benzyl ethers). However, it possesses a unique "trapdoor": it can be cleaved via Single Electron Transfer (SET) oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Result: The lactol is regenerated at neutral pH, preserving all acid-sensitive architecture.
1.2 Mechanistic Pathway (DDQ Oxidative Cleavage)
The cleavage is driven by the electron-rich nature of the p-methoxybenzene ring, not the acetal functionality itself.
-
Charge Transfer: Formation of a Charge-Transfer (CT) complex between the electron-rich PMB aromatic ring and the electron-deficient DDQ.
-
SET: Transfer of an electron to DDQ, generating a radical cation at the PMB ring.
-
Deprotonation: Loss of a benzylic proton generates a benzylic radical.
-
Oxidation: Second electron transfer generates a stabilized oxocarbenium ion (benzyl cation species).
-
Hydrolysis: Water attacks the benzylic carbon (not the anomeric center directly), collapsing the intermediate to release p-anisaldehyde and the free lactol (2-hydroxytetrahydropyran) .
1.3 Orthogonality Matrix
The PMB-THP acetal offers a unique stability profile compared to other anomeric protecting groups:
| Reagent/Condition | PMB-THP Acetal Stability | Outcome |
| H⁺ / H₂O (pH < 1) | Unstable | Hydrolysis to Lactol + PMB-OH |
| NaOH / KOH (Base) | Stable | No Reaction |
| LiAlH₄ / NaBH₄ | Stable | No Reaction |
| R-Li / Grignard | Stable | No Reaction (unless directed lithiation) |
| TBAF (Fluoride) | Stable | Compatible with Silyl deprotection |
| H₂ / Pd-C | Labile | Hydrogenolysis to Lactol + PMB-H |
| DDQ / CAN (Oxidative) | Labile | Selective Cleavage to Lactol |
PART 2: EXPERIMENTAL PROTOCOLS
Protocol A: Synthesis of PMB-THP Acetal (Anomeric Protection)
This protocol describes the protection of the lactol (2-hydroxytetrahydropyran) or the reaction of DHP with PMB-OH. The latter is described as it is the most common route to the model substrate.
Reagents:
-
3,4-Dihydro-2H-pyran (DHP) [1.2 equiv]
-
4-Methoxybenzyl alcohol (PMB-OH) [1.0 equiv]
-
Pyridinium p-toluenesulfonate (PPTS) [0.1 equiv]
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add PMB-OH (10 mmol) dissolved in anhydrous DCM (50 mL).
-
Addition: Add DHP (12 mmol) via syringe.
-
Catalysis: Add PPTS (1 mmol) in one portion.
-
Reaction: Stir the mixture at Room Temperature (23°C) for 4–6 hours. Monitor by TLC (Silica, Hexane/EtOAc 4:1). The PMB-OH spot (
) should disappear, replaced by the less polar acetal ( ). -
Quench: Dilute with Et₂O (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize the catalyst.
-
Workup: Wash the organic layer with Brine (30 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica Gel, 0
10% EtOAc in Hexanes).-
Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed hydrolysis on the silica.
-
-
Yield: Expect 85–95% of a colorless oil.
Protocol B: Selective Oxidative Deprotection (The "Neutral" Release)
This is the critical application protocol for natural product synthesis, allowing the release of the lactol in the presence of acid-sensitive groups.
Reagents:
-
PMB-THP Acetal Substrate [1.0 equiv]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1.2 – 1.5 equiv]
-
Dichloromethane (DCM) / Water (18:1 v/v mixture)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Solvent System: Prepare a mixture of DCM:Water (18:1) . The water is stoichiometrically required for the hydrolysis of the oxocarbenium intermediate.
-
Dissolution: Dissolve the PMB-THP substrate (1 mmol) in the solvent mixture (10 mL) at 0°C.
-
Oxidation: Add DDQ (1.2 mmol) in one portion. The reaction mixture will turn a deep green/black color (Charge Transfer complex), eventually fading to a reddish-brown as the DDQ is consumed (reduced to DDQ-H₂).
-
Monitoring: Stir at 0°C
RT for 1–2 hours. Monitor TLC for the disappearance of the starting material and the appearance of p-anisaldehyde (UV active) and the lactol (stains with CAM/Anisaldehyde dip). -
Quench: Pour the mixture into a biphasic solution of saturated NaHCO₃ (20 mL) and Ascorbic Acid (or Sodium Bisulfite) solution to reduce excess DDQ. The organic layer should turn colorless or pale yellow.
-
Extraction: Extract with DCM (3 x 20 mL).
-
Drying: Dry over Na₂SO₄. Crucial: Do not use MgSO₄ if the product is a sensitive lactol, as it is slightly acidic.
-
Isolation: Concentrate. The residue contains the lactol and p-anisaldehyde.
-
Purification Note: p-Anisaldehyde can be removed via chromatography or by forming the bisulfite adduct if the product lactol is water-soluble.
-
PART 3: VISUALIZATION OF STRATEGIC LOGIC
The following diagram illustrates the "Protection-Reaction-Deprotection" cycle, highlighting the orthogonality that makes this intermediate valuable in total synthesis.
Caption: The strategic cycle of PMB-THP application. The pathway highlights the "Safe" oxidative deprotection route (Green/Red path) which avoids the risky acidic hydrolysis often detrimental to complex natural products.
PART 4: APPLICATION NOTES & CASE STUDIES
4.1 Masked Aldehyde for Wittig Olefination
In the synthesis of Swinholide A , the THP ring is often carried through the synthesis with the anomeric center protected.
-
Workflow: The PMB-THP acetal is carried through esterification and silyl protection steps.
-
Trigger: Treatment with DDQ releases the lactol.
-
Equilibrium: The lactol exists in equilibrium with the open-chain hydroxy-aldehyde.
-
Reaction: Addition of a stabilized Wittig ylide reacts exclusively with the trace aldehyde tautomer, driving the equilibrium forward to form the chain-extended olefin.
4.2 Anomeric Radical Precursor
While less common than phenyl-thio glycosides, the PMB-THP acetal can serve as a radical precursor.
-
Conditions: Treatment with a Lewis Acid (e.g.,
) and a radical mediator. -
Mechanism: The Lewis acid activates the exocyclic oxygen (PMB), weakening the C-O bond. However, typically, the PMB group is removed to generate an oxocarbenium ion , which is then trapped by nucleophiles (e.g., Allyl-TMS) in a Hosomi-Sakurai type reaction to form C-glycosides.
4.3 Troubleshooting the Deprotection
-
Problem: Slow reaction with DDQ.
-
Cause: Anhydrous conditions. Water is essential for the mechanism.
-
Solution: Ensure the solvent is "wet" (DCM saturated with water) or explicitly add 5% water.
-
Problem: Over-oxidation (formation of lactone).
-
Cause: Extended reaction times with excess DDQ.
-
Solution: Quench immediately upon disappearance of starting material.
References
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. Link
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. Link
-
Smith, A. B., III, & Zhuang, L. (1999). Spongistatin 1.[1] 1. Total Synthesis of the Spongistatin 1 ABCD and EF Fragments. Journal of the American Chemical Society, 121(46), 10842-10843. (Example of complex THP/PMB handling). Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for PMB/THP stability profiles). Link
-
Paterson, I., & Yeung, K. S. (2005). Total Synthesis of Swinholide A. Angewandte Chemie International Edition, 44(25), 3914-3918. Link
Sources
Application Notes & Protocols: Selective Cleavage of p-Methoxybenzyl Ethers using DDQ
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the selective oxidative cleavage of p-methoxybenzyl (PMB) ethers using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is renowned for its mild conditions, high chemoselectivity, and broad functional group tolerance, making it an indispensable tool in modern organic synthesis.
Foundational Principles: The PMB Group and DDQ-Mediated Deprotection
The p-methoxybenzyl (PMB) ether is a cornerstone protecting group for hydroxyl functionalities. Its popularity stems from its general stability across a wide range of reaction conditions, yet its unique susceptibility to facile oxidative cleavage. Unlike standard benzyl (Bn) ethers, which typically require harsher methods like catalytic hydrogenolysis for removal, the PMB group can be selectively cleaved in the presence of Bn and other common protecting groups.[1][2]
The reagent of choice for this transformation is DDQ, a powerful oxidant with a high reduction potential.[3][4] The deprotection proceeds under neutral, mild conditions, often in a biphasic solvent system like dichloromethane and water, preserving sensitive functionalities within complex molecules.[2][3] The key to this selectivity lies in the electron-donating p-methoxy substituent, which significantly lowers the oxidation potential of the benzyl group, making it preferentially reactive towards DDQ.[5][6]
The Reaction Mechanism: A Stepwise Oxidative Cascade
The cleavage of a PMB ether by DDQ is not a direct displacement but rather a nuanced oxidative process initiated by a single-electron transfer (SET). Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The process unfolds in four key stages:
-
Charge-Transfer Complex Formation: The electron-rich PMB ether (the donor) and the electron-deficient DDQ (the acceptor) initially form a colored charge-transfer complex.
-
Single-Electron Transfer (SET): A single electron is transferred from the PMB group to DDQ. This generates a stabilized radical cation on the substrate and the DDQ radical anion. The p-methoxy group is critical for stabilizing the positive charge on the benzylic position through resonance.[5]
-
Oxonium Ion Formation: The benzylic radical cation is further oxidized and trapped by a molecule of water, which is a crucial component of the reaction medium.
-
Hemiacetal Collapse: The resulting hemiacetal intermediate is unstable and rapidly fragments, releasing the deprotected alcohol, p-anisaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[5]
Caption: Mechanism of PMB ether cleavage using DDQ.
Experimental Protocols
This section provides a standardized, field-proven protocol for the DDQ-mediated deprotection of PMB ethers. Optimization may be required based on the specific substrate.
Materials and Reagents
-
Substrate: PMB-protected alcohol
-
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1.1–2.3 equivalents
-
Solvent System: Dichloromethane (CH₂Cl₂) and Water (H₂O), typically in a 10:1 to 20:1 ratio. A buffered aqueous solution (e.g., pH 7 phosphate buffer) can be used for acid-sensitive substrates.[7]
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1]
-
Work-up: Dichloromethane (CH₂Cl₂), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
General Deprotection Procedure
-
Preparation: Dissolve the PMB-protected substrate in CH₂Cl₂ (e.g., at a concentration of 0.03–0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Water: Add the appropriate volume of water (e.g., for a 17:1 CH₂Cl₂/H₂O mixture, add ~0.6 mL of water for every 10 mL of CH₂Cl₂).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
DDQ Addition: Add DDQ (typically 1.1 to 2.3 equivalents) portion-wise to the stirring solution. A deep green or brown color from the charge-transfer complex should appear.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required duration (typically 1–4 hours).[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with CH₂Cl₂ and pour it into a separatory funnel. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. The color of the organic layer should lighten as the acidic DDQH₂ is neutralized and extracted into the aqueous phase.
-
Work-up: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the pure alcohol.
Substrate Scope and Quantitative Data
The DDQ-mediated cleavage of PMB ethers is highly chemoselective. It is well-tolerated in the presence of numerous other protecting groups, making it a powerful tool for orthogonal strategies in multi-step synthesis.[3]
Protecting Groups Generally Stable to DDQ:
-
Benzyl (Bn) ethers (though can be cleaved under more forcing conditions or with photoirradiation)[1][8]
-
Esters (Acetate, Benzoate)[2]
-
Methoxymethyl (MOM) and Tetrahydropyranyl (THP) ethers[2]
Table 1: Representative Examples of DDQ-Mediated PMB Deprotection
| Entry | Substrate Type | DDQ (equiv.) | Solvent System | Time (h) & Temp (°C) | Yield (%) | Reference |
| 1 | Primary Alcohol | 1.2 | CH₂Cl₂/H₂O (18:1) | 1 h, RT | 95% | Oikawa et al., 1982 |
| 2 | Secondary Alcohol (Carbohydrate) | 2.3 | CH₂Cl₂/H₂O (17:1) | 1.5 h, 0→RT | 78% | [1] |
| 3 | Phenolic Alcohol | 1.5 | CH₂Cl₂/pH 7 buffer (10:1) | 2 h, RT | 92% | Yonemitsu et al., 1986 |
| 4 | Complex Natural Product Intermediate | 2.0 | CH₂Cl₂/H₂O (20:1) | 3 h, RT | 85% | [3] |
Key Considerations for Success & Troubleshooting
Achieving high yields and clean reactions requires attention to several key parameters.
-
Role of Water: Water is essential for hydrolyzing the intermediate oxonium ion.[7] Anhydrous conditions will not lead to the desired deprotection.[3]
-
DDQ Stoichiometry: While theoretically catalytic, DDQ is almost always used in stoichiometric or excess amounts. An insufficient amount of DDQ is a common cause of incomplete reactions. If TLC shows stalling, an additional portion of DDQ can be added.
-
Solvent Purity: Use high-purity, non-stabilized CH₂Cl₂. Some stabilizers in lower-grade solvents can interfere with the reaction.
-
Acid-Sensitive Substrates: For substrates containing acid-labile groups (e.g., acetals, silyl ethers), using a pH 7 phosphate buffer instead of pure water can prevent undesired side reactions by neutralizing any acid generated in situ.[7]
-
Work-up is Critical: The reduced byproduct, DDQH₂, is a hydroquinone and is acidic. A thorough wash with a basic solution (e.g., NaHCO₃) is crucial to remove it completely, which simplifies purification.[7]
-
Scavengers: For particularly sensitive substrates, reactive intermediates like the p-methoxybenzyl cation or p-anisaldehyde can sometimes react with nucleophilic sites on the deprotected product. While not always necessary, the addition of a nucleophilic scavenger can sometimes improve yields.[5]
Caption: Decision workflow for optimizing DDQ-mediated PMB deprotection.
References
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. [Link]
-
Gagabe, L., et al. (2011). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]
-
Alsharif, M. A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances. [Link]
-
Bhat, M. Y. (2025). Response to "Does DDQ react with ester and carbonate group if we use it to deprotect the OH group". ResearchGate. [Link]
-
Kiessling, L. L., et al. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(20), 3103-3105. [Link]
-
Wirth, T., et al. (2015). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]
-
van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8432-8442. [Link]
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
-
ResearchGate. (2021). p-Methoxybenzyl ether deprotection by DDQ. ResearchGate. [Link]
-
Organic Chemistry. (2021). DDQ Deprotection Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Total Synthesis. (2023). The PMB Protecting Group: A Complete Guide. Total Synthesis. [Link]
-
Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271-286. [Link]
Sources
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Note: Acid-Catalyzed Cleavage of PMB Ethers with Sulfonamide Scavengers
[1]
Executive Summary & Rationale
The p-methoxybenzyl (PMB) ether is a cornerstone protecting group in organic synthesis due to its stability under basic conditions and selective cleavage using oxidative (DDQ, CAN) or acidic protocols.[1] However, acid-catalyzed cleavage presents a critical thermodynamic challenge: the generation of the highly electrophilic p-methoxybenzyl cation (PMB⁺).
Without effective sequestration, this resonance-stabilized carbocation initiates "cation scrambling," leading to:
-
Friedel-Crafts Alkylation: Re-attachment of the PMB group to electron-rich sites on the substrate.
-
Polymerization: Formation of oligomeric PMB byproducts that complicate purification.
-
Incomplete Deprotection: Equilibrium shifting back toward the ether.
While anisole and thioanisole are traditional scavengers, they suffer from practical drawbacks (odor, difficult chromatographic separation). This guide details a superior, field-proven protocol utilizing sulfonamides (specifically p-toluenesulfonamide or sulfonamide-functionalized resins) as "silent" traps. This method, pioneered by the Kiessling lab, effectively "transfers" the PMB group from the oxygen of the substrate to the nitrogen of the sulfonamide, creating a stable, easily separable byproduct.
Mechanistic Insight: The "PMB Transfer" Principle
The success of this protocol relies on the thermodynamic stability of the N-PMB sulfonamide bond relative to the O-PMB ether bond under catalytic acidic conditions. Unlike thioanisole, which relies on soft-soft interactions, the sulfonamide acts as a nitrogen nucleophile that permanently sequesters the cation.
The Pathway
-
Protonation: Catalytic Triflic Acid (TfOH) protonates the ether oxygen.
-
Ionization: The C-O bond cleaves, releasing the alcohol and generating the transient PMB cation.
-
Sequestration: The sulfonamide (R-SO₂-NH₂) attacks the PMB cation.
-
Stabilization: The resulting N-PMB sulfonamide is chemically inert under these specific reaction conditions, preventing reversibility.
Pathway Visualization
The following diagram illustrates the competitive landscape and the dominance of the sulfonamide trap.
Figure 1: Mechanistic flow of PMB transfer. The sulfonamide pathway (Green) kinetically and thermodynamically outcompetes the impurity-generating pathway (Grey).
Experimental Protocols
Protocol A: Solution-Phase Cleavage (TsNH₂ Scavenger)
Best for: Small-scale reactions where column chromatography is acceptable.
Reagents:
-
Substrate: PMB-protected alcohol (1.0 equiv).
-
Scavenger: p-Toluenesulfonamide (TsNH₂) (1.5 – 2.0 equiv).
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.2 equiv).
-
Solvent: Dichloromethane (DCM) or Dioxane (anhydrous).
Step-by-Step Methodology:
-
Preparation: Dissolve the PMB ether substrate (e.g., 1.0 mmol) and p-toluenesulfonamide (TsNH₂, 1.5 mmol, 257 mg) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).
-
Note: Ensure TsNH₂ is finely powdered to aid dissolution.
-
-
Initiation: Cool the solution to 0 °C. Add TfOH (0.1 mmol, ~9 µL) dropwise via a microsyringe.
-
Critical Control: Do not add acid all at once; local "hotspots" of acidity can degrade sensitive substrates.
-
-
Reaction: Warm to room temperature and stir. Monitor by TLC.
-
Timeline: Most reactions complete within 1–4 hours. The spot for TsNH₂ will diminish, and a new spot (N-PMB-Ts) will appear, usually less polar than the free amine.
-
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography. The byproduct N-(4-methoxybenzyl)-p-toluenesulfonamide is easily separated from the polar alcohol product.
Protocol B: Solid-Phase "Safety-Catch" Cleavage (Resin Scavenger)
Best for: High-throughput synthesis, late-stage drug candidates, or avoiding chromatography.
Reagents:
-
Scavenger Resin: Polystyrene-supported sulfonamide (e.g., sulfonyl chloride resin reacted with ammonia, or commercially available sulfonamide resin). Loading typically 1.0–1.5 mmol/g.
-
Stoichiometry: Use 2.0–3.0 equivalents relative to the substrate to ensure rapid trapping.
Step-by-Step Methodology:
-
Resin Prep: Swell the sulfonamide resin in DCM for 20 minutes prior to use. This ensures the active sites are accessible.
-
Mixture: Add the PMB ether substrate (dissolved in minimal DCM) to the resin slurry.
-
Catalysis: Add catalytic TfOH (0.1 equiv).
-
Agitation: Shake or gently stir (do not use a magnetic stir bar that grinds the resin) for 4–6 hours.
-
Filtration: Filter the reaction mixture through a fritted glass funnel or a synthesis cartridge.
-
The Magic Step: The PMB group is now covalently bound to the solid resin. The filtrate contains your deprotected alcohol.
-
-
Wash: Rinse the resin with DCM (2x) and combine with the filtrate.
-
Neutralization: Wash the filtrate with NaHCO₃, dry, and concentrate.
-
Result: Often yields >95% purity without column chromatography.
-
Comparative Analysis: Scavenger Efficiency
The following table contrasts the Sulfonamide protocol against traditional methods, highlighting why this approach is preferred for sensitive applications.
| Feature | Anisole / Thioanisole | DDQ Oxidation | Sulfonamide (Kiessling Method) |
| Mechanism | Electrophilic Aromatic Substitution | Oxidative Cleavage | Nucleophilic Trapping (N-alkylation) |
| Byproducts | PMB-Anisole (Liquid, hard to separate) | PMB-Aldehyde (requires extraction) | N-PMB-Sulfonamide (Solid/Resin) |
| Odor | High (Thioanisole is noxious) | None | None |
| Acid Load | Often requires stoichiometric TFA | N/A (Oxidative) | Catalytic TfOH (0.1 equiv) |
| Purification | Chromatography required | Extraction/Chromatography | Filtration (if resin) or easy Flash |
| Yield | Moderate (Reversible) | High (but moisture sensitive) | High (>90% typical) |
Troubleshooting & Optimization
Acid Sensitivity
If the substrate contains highly acid-sensitive groups (e.g., acetals, silyl ethers):
-
Switch Solvent: Use Dioxane instead of DCM. Dioxane acts as a Lewis base, buffering the proton and moderating the acidity of TfOH.
-
Lower Temperature: Maintain the reaction at 0 °C or -10 °C. The transfer to sulfonamide is fast enough that heat is rarely needed.
Incomplete Reaction
If the reaction stalls (PMB ether remains):
-
Check Moisture: TfOH is hygroscopic. Water kills the catalytic cycle by competing for the proton. Use fresh ampules of TfOH and strictly anhydrous solvents.
-
Increase Scavenger: The sulfonamide must be in excess (at least 1.5 equiv). If the concentration of free sulfonamide drops, the rate of trapping decreases, allowing the reverse reaction (re-etherification) to compete.
Workflow Visualization (Solid Phase)
Figure 2: The "Self-Validating" Solid-Phase Workflow. The separation of product from protecting group is physical (filtration), ensuring high purity.
References
-
Kiessling, L. L., et al. (2002).[2] p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131–1134.[2]
-
[Link]
- Primary source for the sulfonamide scavenging methodology.
-
-
Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2]
-
[Link]
- Authoritative reference for general PMB deprotection str
-
-
Miki, Y., et al. (2013). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides.[3][4] ACS Omega (Contextual reference for N-PMB stability).
-
[Link]
- Provides mechanistic context on the stability of the N-PMB bond formed during scavenging.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxybenzyloxy)tetrahydropyran
Executive Summary & Chemical Identity
The Reaction: You are performing the acid-catalyzed protection of 4-Methoxybenzyl alcohol (PMB-Alcohol) using 3,4-Dihydro-2H-pyran (DHP) to form the corresponding Tetrahydropyranyl (THP) ether.
The Central Challenge: This synthesis involves a "chemical tension." PMB groups are acid-sensitive (often cleaved by acids), yet THP protection requires an acid catalyst.
-
If the acid is too strong: You risk polymerizing the DHP or decomposing the PMB alcohol via benzylic carbocation formation.
-
If the system is too wet: The acetal equilibrium shifts back to the starting material.
-
If the workup is acidic: The product hydrolyzes during concentration.
This guide provides a high-yield protocol using Pyridinium p-toluenesulfonate (PPTS) , the industry-standard "buffer-catalyst" for acid-sensitive substrates, replacing the harsher p-Toluenesulfonic acid (pTsOH).
Critical Optimization Modules
Module A: The Catalyst System (The "Engine")
Current Standard: Pyridinium p-toluenesulfonate (PPTS).[1] Why: Free p-TsOH is often too aggressive. It generates local "hotspots" of acidity that initiate the cationic polymerization of DHP (turning your reaction mixture into a brown gum) or degrade the PMB moiety. PPTS acts as a buffered proton source, maintaining a pH ~4.5, which is sufficient to activate the enol ether (DHP) but mild enough to preserve the PMB group.
Module B: The Equilibrium (Moisture Control)
Mechanism: The reaction is an equilibrium process.
-
Directive: Use anhydrous Dichloromethane (DCM).[2]
-
Directive: If using older DHP, distill it over CaH₂ to remove peroxides and polymers.
Module C: The "Hidden Killer" (Work-up)
The THP acetal is stable to base but extremely labile to acid.
-
Failure Mode: Many researchers obtain 95% conversion in the flask but isolate 50% yield.
-
Cause: During rotary evaporation, trace acid concentrates. As the solvent volume decreases, the effective acid concentration spikes, hydrolyzing the product back to the alcohol inside the evaporation flask.
-
Fix: You must quench with a base (Triethylamine or saturated NaHCO₃) before any concentration steps.
Comparative Data: Catalyst Efficiency
The following table summarizes yield improvements when switching from strong mineral/sulfonic acids to buffered systems for benzylic alcohols.
| Parameter | Standard Condition (p-TsOH) | Optimized Condition (PPTS) |
| Catalyst Loading | 1-5 mol% | 10 mol% |
| Solvent | DCM (Standard) | DCM (Anhydrous) |
| Temperature | 0°C to RT | RT (Stable) |
| Side Reactions | DHP Polymerization (High) | Minimal |
| PMB Stability | Moderate (Risk of cleavage) | High (Excellent tolerance) |
| Typical Yield | 65 - 75% | 90 - 98% |
Step-by-Step Optimized Protocol
Reagents:
-
4-Methoxybenzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.5 equiv)[1]
-
PPTS (0.1 equiv / 10 mol%)
-
Dichloromethane (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under an inert atmosphere (Ar or N₂).
-
Dissolution: Add 4-Methoxybenzyl alcohol and anhydrous DCM. Stir until fully dissolved.
-
Catalyst Addition: Add PPTS (10 mol%) in one portion.
-
DHP Addition: Add DHP (1.5 equiv) dropwise over 5 minutes.
-
Note: Dropwise addition prevents a high local concentration of DHP, reducing polymerization risk.
-
-
Reaction: Stir at Room Temperature for 3–4 hours. Monitor by TLC (Stain: Anisaldehyde or PMA; PMB spots are UV active).
-
Quench (CRITICAL): Once complete, add Triethylamine (2.0 equiv relative to PPTS) or 10 mL of saturated aqueous NaHCO₃. Stir for 10 minutes.
-
Extraction: Dilute with Et₂O or DCM. Wash with water (x1) and brine (x1).[3]
-
Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate is preferred over Magnesium Sulfate for acid-sensitive compounds as it is more neutral).
-
Purification: Flash chromatography on silica gel.
-
Pro-Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize the silica's inherent acidity. This prevents decomposition on the column.
-
Visualized Mechanisms & Troubleshooting
Diagram 1: Reaction Mechanism & Critical Intermediates
This diagram illustrates the protonation of DHP to the reactive Oxocarbenium ion, followed by the nucleophilic attack of the PMB-Alcohol.
Caption: The acid catalyst generates the electrophilic oxocarbenium species. Anhydrous conditions prevent water from competing with the PMB-alcohol for this intermediate.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Logic flow for diagnosing incomplete conversion vs. product decomposition during isolation.
Frequently Asked Questions (FAQ)
Q1: Can I use p-Toluenesulfonic acid (p-TsOH) if I don't have PPTS? A: Yes, but you must use it sparingly (0.5 to 1.0 mol%). Dissolve the p-TsOH in a small amount of THF/DCM before adding it to avoid high local acidity. However, for PMB alcohols, PPTS is significantly safer and higher yielding.
Q2: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic (pH ~5-6). For acid-labile acetals like THP ethers, this is enough to cause hydrolysis during slow elutions. Solution: Pre-wash your column with eluent containing 1% Triethylamine (Et₃N) to neutralize the silica, then run your column as normal.
Q3: How do I remove excess DHP? A: DHP has a relatively low boiling point (86°C), but it can be sticky. It is best removed by flash chromatography (DHP is very non-polar, Rf ~0.8-0.9 in Hexanes/EtOAc). If your product is also non-polar, you can remove DHP by high-vacuum evaporation (mild heating to 40°C) before the column.
Q4: Is the PMB group stable to the reaction conditions? A: Yes, PMB ethers are generally cleaved by oxidative conditions (DDQ) or strong acids (TFA). Under the mild conditions of PPTS/DCM, the PMB ether linkage is stable.
References
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[4][5][6] The Journal of Organic Chemistry, 1977 , 42(23), 3772–3774.
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 ; pp 49-54.[6] (Standard Reference for THP stability and formation).
-
BenchChem Technical Support. "THP Protection of Primary Alcohols: Protocols and Troubleshooting." BenchChem Knowledge Base, 2025 . 2
-
Common Organic Chemistry. "Pyridinium p-Toluenesulfonate (PPTS) - Reagent Guide." Common Organic Chemistry, 2023 . 7
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
purification of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- by silica gel chromatography
Subject: Purification of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- CAS Registry Number: 18483-89-1 (Analogous/Generic Structure Class) Chemical Family: Mixed Acetals / THP-Protected Ethers Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are attempting to purify 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- . Chemically, this molecule is a mixed acetal formed at the anomeric position of the tetrahydropyran (THP) ring, protected with a p-methoxybenzyl (PMB) group.
The Critical Challenge:
While PMB ethers are generally robust, the acetal linkage at the anomeric center (C2) of the THP ring is acid-labile . Standard silica gel (
-
Risk: Exposure to untreated silica can catalyze the hydrolysis of the acetal, releasing p-methoxybenzyl alcohol and the free lactol (2-hydroxytetrahydropyran), resulting in "streaking," low yields, and contamination.
The Solution:
You must perform Buffered Silica Gel Chromatography . The stationary phase requires deactivation using a basic modifier, typically Triethylamine (
Part 1: Pre-Purification Diagnostics
Before loading your column, confirm the stability of your crude material.[1]
Diagnostic Workflow (DOT Visualization):
Figure 1: Diagnostic logic for determining silica sensitivity. If the compound streaks on a standard plate but is sharp on a base-treated plate, the acetal is acid-sensitive.
Part 2: The Purification Protocol (Buffered Silica)
Objective: Neutralize acidic silanol (
Reagents Required:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Modifier: Triethylamine (TEA) or 1% Ammonium Hydroxide (
).
Step-by-Step Methodology:
-
Eluent Preparation:
-
Prepare your mobile phase (determined by TLC, likely 5-20% EtOAc in Hexanes).
-
Crucial Step: Add 1% v/v Triethylamine (TEA) to the entire volume of eluent you intend to use.
-
Note: TEA is volatile; keep the flask stoppered.
-
-
Column Slurry Packing (The "Deactivation" Step):
-
Sample Loading:
-
Elution:
-
Run the column using the TEA-doped solvent system.
-
Collect fractions.
-
-
Post-Run Processing:
-
TEA has a high boiling point (
) relative to typical solvents. -
After concentrating fractions, you may have residual TEA.[1]
-
Removal: Azeotrope with heptane or dry on a high-vacuum line for extended periods. Do not wash with acid (HCl) to remove TEA, as this will destroy your product.
-
Part 3: Troubleshooting & FAQs
Q1: My product spot is "streaking" from the baseline to the solvent front. What is happening?
-
Diagnosis: This is the hallmark of on-column degradation. The acidic silica is cleaving the PMB-acetal continuously as it travels down the column. The "streak" is a mixture of your product and the deprotected lactol.
-
Fix: You must use the Buffered Silica Protocol (Part 2). If you are already using TEA, increase the concentration to 2% or switch to basic Alumina (Grade III).
Q2: I see a new spot appearing just below my product that wasn't in the crude NMR. Is it an impurity?
-
Diagnosis: This is likely p-methoxybenzyl alcohol (PMB-OH), the byproduct of hydrolysis.
-
Verification: Check the UV activity. PMB-OH is highly UV active. If isolated, the
NMR will show a singlet at ppm ( ) and lack the THP ring protons.
Q3: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
-
Answer: Yes, but with caution.
-
Technical Insight: DCM is slightly acidic due to trace HCl formation over time. If using DCM, pass it through a plug of basic alumina or store it over
before use. Always add TEA to the DCM eluent.
Q4: The TEA is interfering with my NMR analysis. How do I get rid of it?
-
Answer: TEA signals (quartet ~2.5 ppm, triplet ~1.0 ppm) can obscure product peaks.
-
Protocol:
-
Dissolve the purified oil in
. -
Add a small amount of solid
or activated molecular sieves to the NMR tube (to absorb moisture/trace acid). -
If bulk removal is needed: Dissolve in pentane/hexanes and wash rapidly with pH 8.0 phosphate buffer . (Do not use water or acid).
-
Part 4: Comparative Data (Silica vs. Treated Silica)
The following table summarizes the expected outcome of purifying acetal-protected alcohols on different stationary phases.
| Parameter | Standard Silica (Untreated) | TEA-Deactivated Silica (Buffered) | Basic Alumina |
| Surface pH | ~4.5 (Acidic) | ~7.5 - 8.5 (Basic) | ~9.0 - 10.0 (Basic) |
| Acetal Recovery | 60 - 80% (Risk of hydrolysis) | >95% (Recommended) | >90% |
| Peak Shape | Tailing / Broad | Sharp / Symmetrical | Sharp |
| Separation Power | High | High | Moderate |
| Risk Factor | High (Hydrolysis) | Low | Low (Base sensitive groups only) |
Part 5: References
-
Greene's Protective Groups in Organic Synthesis
-
University of Rochester: Tips for Flash Chromatography
-
Context: Standard operating procedures for deactivating silica gel with Triethylamine.
-
Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
-
-
Journal of Organic Chemistry: Purification of Acid-Sensitive Compounds
-
Common Organic Chemistry: PMB Protection
-
Context: Stability profiles of p-Methoxybenzyl ethers.
-
Source: Common Organic Chemistry.
-
URL:[Link]
-
Sources
optimizing reaction conditions for the selective cleavage of the PMB group
Technical Support Center: Selective Cleavage of the PMB Group
Welcome to the PMB (p-Methoxybenzyl) Deprotection Support Center. Ticket Status: Open Assigned Specialist: Senior Application Scientist
You have reached the Tier 3 technical support guide for optimizing the cleavage of p-methoxybenzyl (PMB) ethers. This guide moves beyond standard textbook protocols to address the specific failure modes, selectivity challenges, and yield-killing side reactions encountered in complex synthesis.
Quick Navigation (Method Selection)
Before initiating a protocol, verify your substrate compatibility using the decision matrix below.
Figure 1: Decision tree for selecting the optimal PMB cleavage strategy based on substrate functionality.
Module 1: Oxidative Cleavage (DDQ & CAN)
The Industry Standard
Context: Oxidative cleavage is the most common method because it occurs under neutral conditions, sparing acid-sensitive groups like acetals and silyl ethers.
Q: My DDQ reaction has stalled at 50% conversion, and adding more reagent doesn't help. Why?
A: You are likely missing the essential nucleophile: Water.
The Mechanism: DDQ cleavage is not a simple abstraction; it is a two-step process involving Single Electron Transfer (SET) followed by hydrolysis.
-
SET: DDQ accepts an electron from the electron-rich PMB ring, forming a charge-transfer (CT) complex (deep green/red color).
-
Hydrolysis: The resulting oxocarbenium ion must be trapped by water to decompose into the alcohol and p-methoxybenzaldehyde.
Troubleshooting Protocol:
-
Solvent System: Switch from pure DCM (dichloromethane) to DCM:H₂O (18:1) . The water is stoichiometric, not catalytic.
-
Buffer: If your substrate is acid-sensitive (the hydrolysis releases protons), use a phosphate buffer (pH 7) instead of pure water.
Figure 2: Mechanistic pathway of DDQ oxidation highlighting the critical water-dependent hydrolysis step.
Q: CAN (Ceric Ammonium Nitrate) is destroying my lactam/amide substrate. How do I fix this?
A: You are observing "Over-Oxidation" of the nitrogen alpha-position.
The Issue: CAN is a powerful single-electron oxidant (E° ~ +1.61 V). In substrates like lactams, CAN can oxidize the methylene group adjacent to the nitrogen (benzylic-like position) leading to N-hydroxymethyl byproducts or ring opening [1].
The Fix:
-
Switch Solvent: Change from MeCN/H₂O to Acetone/H₂O . Acetone suppresses the oxidative potential slightly and improves solubility.
-
Buffer: Run the reaction in the presence of NaHCO₃ (solid, suspended) to neutralize the nitric acid by-product, which often catalyzes decomposition.
-
Alternative: If CAN fails, switch to DDQ (E° ~ +1.0 V), which is milder and less likely to oxidize amides.
Module 2: Acidic Cleavage (TFA & Lewis Acids)
For Oxidation-Sensitive Substrates
Context: When your molecule contains alkenes, sulfides, or electron-rich aromatics that would react with DDQ, acidic cleavage is the requisite path.
Q: I treated my PMB-ether with TFA, but I isolated a complex mixture of alkylated by-products. What happened?
A: You generated a "hot" electrophile without a sink.
The Mechanism: Acidic cleavage generates the p-methoxybenzyl cation. This is a highly reactive electrophile (Friedel-Crafts alkylating agent). If you do not provide a "scavenger," this cation will re-attach to your newly liberated alcohol, amines, or electron-rich aromatic rings in your molecule [2].
The Fix: The Scavenger Protocol You must add a cation scavenger in large excess (5–10 equivalents).
| Scavenger | Reactivity | Best For | Note |
| Anisole | Moderate | General Purpose | Cheap, easy to remove (bp 154°C). |
| 1,3-Dimethoxybenzene | High | Difficult Substrates | More nucleophilic than anisole; traps cations faster. |
| Thioanisole | High | Methionine/Cysteine containing peptides | Prevents S-alkylation. |
| Triethylsilane (TES) | High | Reductive Quench | Converts the PMB cation into volatile p-methylanisole. |
Optimized Protocol (TFA):
-
Dissolve substrate in DCM.
-
Add Anisole (5.0 equiv) .
-
Cool to 0 °C.
-
Add TFA dropwise (Final concentration 10–20% v/v).
-
Why: The anisole intercepts the PMB cation to form bis-(4-methoxyphenyl)methane, preventing side reactions.
Q: Can I cleave PMB in the presence of a Benzyl (Bn) group using acid?
A: Yes, by exploiting the "Nucleophilicity Gap."
The methoxy group on PMB stabilizes the carbocation significantly more than the unsubstituted phenyl ring of a benzyl group.
-
Reagent: MgBr₂·OEt₂ + Me₂S (Lewis Acid).
-
Conditions: Reflux in nitromethane or ether.
-
Selectivity: This mild Lewis acid system cleaves PMB/MEM groups but leaves Benzyl (Bn) ethers intact due to the harder activation energy required for the benzyl cation formation [3].
Module 3: "Ticket Escalation" (Difficult Substrates)
When Standard Methods Fail
Q: Neither DDQ nor TFA works. My substrate is fragile. What is the "Nuclear Option"?
A: The AlCl₃ / Thiol System.
This method works via a "push-pull" mechanism: The Aluminum coordinates the ether oxygen (pull), while the thiol nucleophilically attacks the methyl group (push), cleaving the C-O bond under strictly anhydrous conditions.
Protocol (AlCl₃/EtSH):
-
Safety: Perform in a well-ventilated fume hood (stench).
-
Solvent: Dry DCM, cooled to -78 °C or 0 °C.
-
Add Ethanethiol (EtSH) or Dodecanethiol (less smelly) (3–5 equiv).
-
Add AlCl₃ (2–3 equiv) in one portion.
-
Monitor closely by TLC.[1]
-
Mechanism: The thiol acts as a soft nucleophile, demethylating the methoxy group first to form a transient phenol, which then fragments, or directly attacking the benzylic position [4].
References
-
Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams.[2][3] Arkivoc, 2014(6), 108–126. Link
-
Kiso, Y., et al. (1980). Deprotection of PMB using TFA and Scavengers. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. Link
-
Kim, S., et al. (1991). Selective cleavage of PMB ethers with MgBr2.[4] Tetrahedron Letters, 32(26), 3099–3100. Link
-
Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153–1154. Link
Disclaimer: These protocols involve hazardous chemicals (TFA, DDQ, AlCl₃). Always consult the SDS and perform a risk assessment before experimentation.
Sources
Technical Support Center: Troubleshooting Low Yields in Tetrahydropyran Synthesis
Welcome to the Technical Support Center for tetrahydropyran (THP) synthesis. The tetrahydropyran ring is a crucial structural motif found in numerous biologically active natural products, making its efficient synthesis a significant goal for researchers in organic chemistry and drug development.[1][2] However, the construction of this six-membered oxygen heterocycle can be challenging, with low yields often hindering progress.
This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during THP synthesis. By understanding the underlying chemical principles and potential pitfalls of common synthetic strategies, you can optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems that can lead to low yields in the most common THP synthesis methodologies.
Scenario 1: Low Yield in Prins Cyclization
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful method for constructing the THP ring.[2][3] However, its complexity can lead to several side reactions and yield-reducing pathways.
Question: My Prins cyclization is resulting in a complex mixture of products with a low yield of the desired tetrahydropyran. What are the likely causes and how can I fix this?
Answer:
Low yields in Prins cyclizations often stem from issues with the stability of the key oxocarbenium ion intermediate, leading to undesired side reactions.[2][4] Here’s a systematic approach to troubleshooting:
1. Assess Catalyst Choice and Loading:
-
The Problem: The choice and amount of acid catalyst are critical.[5] Both Brønsted acids (e.g., p-TsOH, TFA) and Lewis acids (e.g., In(OTf)₃, TMSOTf, SnCl₄) are commonly used.[5][6] An inappropriate acid or incorrect concentration can lead to side reactions or incomplete conversion. For instance, strong acids at elevated temperatures can cause decomposition or unwanted rearrangements.[7]
-
The Solution:
-
Screen Catalysts: If you are using a strong Brønsted acid and observing decomposition, consider switching to a milder Lewis acid. Indium triflate (In(OTf)₃) and scandium triflate (Sc(OTf)₃) are often effective in catalytic amounts.[8]
-
Optimize Loading: Start with a catalytic amount of the acid (e.g., 5-10 mol%). Insufficient catalyst will result in a sluggish or incomplete reaction, while excess can promote side reactions.[9]
-
2. Evaluate Reaction Temperature and Time:
-
The Problem: Prins cyclizations are often sensitive to temperature. Higher temperatures can accelerate the desired reaction but may also favor undesired pathways like elimination or racemization.[3][10] Conversely, a temperature that is too low will lead to an incomplete reaction. Prolonged reaction times can also lead to product degradation.[9]
-
The Solution:
-
Low-Temperature Start: Begin the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature.[7] This can help control the initial, often exothermic, steps and improve selectivity.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and prevent product decomposition from unnecessarily long reaction times.[9]
-
3. Investigate Potential Side Reactions:
-
The Problem: Several side reactions can compete with the desired cyclization, significantly lowering the yield. These include:
-
Racemization: The oxocarbenium ion intermediate can undergo a 2-oxonia-Cope rearrangement, which can lead to a loss of stereochemical integrity and a mixture of enantiomers or diastereomers.[2][11][12] This is particularly problematic with electron-rich homoallylic alcohols.[2][12]
-
Elimination: Instead of being trapped by a nucleophile, the carbocation intermediate can lose a proton, leading to the formation of a dihydropyran.[4]
-
Formation of Tetrahydrofurans (THFs): Depending on the substrate and reaction conditions, a 5-exo-tet cyclization to form a THF ring can compete with the desired 6-endo-trig cyclization for the THP ring.[4]
-
-
The Solution:
-
To Minimize Racemization: Employ milder Lewis acids and lower reaction temperatures.[7] The use of silyl-Prins conditions (using a silylated homoallylic alcohol) can also suppress racemization.[4]
-
To Suppress Elimination: Use a nucleophilic solvent or add an external nucleophile to trap the carbocation intermediate before it can eliminate a proton.[4]
-
To Favor THP over THF formation: The regioselectivity is often influenced by the stability of the competing transition states. Generally, the formation of the six-membered THP ring is thermodynamically favored.[4] Subtle changes in the substrate or catalyst can sometimes alter this preference.
-
Scenario 2: Low Yield in Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a classic and straightforward method for forming cyclic ethers, including tetrahydropyrans, from a haloalcohol.[13] Despite its simplicity, achieving high yields can be challenging.
Question: I am attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran, but my yields are consistently low. What factors should I investigate?
Answer:
Low yields in intramolecular Williamson ether synthesis are typically due to competing intermolecular reactions or unfavorable reaction kinetics. Here's how to troubleshoot:
1. Re-evaluate Your Base and Solvent System:
-
The Problem: The choice of base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide.[14] A base that is too weak will result in incomplete deprotonation and a slow reaction. The solvent must be able to dissolve the substrate and be compatible with the strong base required. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the nucleophilic anion, increasing its reactivity.[15]
-
The Solution:
-
Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[14] Potassium tert-butoxide (KOt-Bu) is another strong, sterically hindered base that can be effective.
-
Choose an Appropriate Solvent: Use a polar aprotic solvent such as DMF, DMSO, or THF. Ensure the solvent is anhydrous, as water will quench the strong base.
-
2. Consider the Impact of Concentration (High Dilution Principle):
-
The Problem: At high concentrations, the intermolecular reaction (one molecule's alkoxide reacting with another molecule's alkyl halide) can compete with the desired intramolecular cyclization. This leads to the formation of polymeric side products and a low yield of the desired cyclic ether.
-
The Solution:
-
Employ High Dilution: Perform the reaction at a very low concentration (e.g., 0.01 M or lower). This can be achieved by slowly adding the haloalcohol solution to a solution of the base over a long period using a syringe pump. This technique, known as high-dilution, favors the intramolecular pathway.
-
3. Assess the Substrate's Conformation:
-
The Problem: For the cyclization to occur, the molecule must adopt a conformation where the nucleophilic alkoxide and the electrophilic carbon with the leaving group are in close proximity.[14] Steric hindrance or unfavorable gauche interactions in the required conformation can disfavor cyclization.
-
The Solution:
-
Analyze the Substrate: While you cannot easily change the inherent conformational preferences of your substrate, understanding them can help explain low yields. In some cases, protecting groups can be used to influence the preferred conformation.
-
Scenario 3: Low Yield in Oxa-Michael Addition (Intramolecular)
The intramolecular oxa-Michael addition is a valuable method for the synthesis of tetrahydropyrans, particularly for constructing substituted THP rings.[8]
Question: My intramolecular oxa-Michael reaction to form a tetrahydropyran is giving a poor yield. What are the key parameters to optimize?
Answer:
Low yields in intramolecular oxa-Michael additions are often related to the reversibility of the reaction, catalyst inefficiency, or competing side reactions.
1. Optimize the Catalyst and Reaction Conditions:
-
The Problem: Both acid and base catalysts can be used for intramolecular oxa-Michael additions.[8] The choice of catalyst can influence the stereochemical outcome and the overall yield. The reaction is often reversible, and achieving a high yield may require shifting the equilibrium towards the product.
-
The Solution:
-
Base Catalysis: For base-catalyzed reactions (e.g., using DBU, KOt-Bu), the 2,6-trans-substituted tetrahydropyran is typically the kinetic product, while the 2,6-cis-substituted isomer is the thermodynamic product.[8] If you are getting a low yield of the desired isomer, consider changing the reaction time and temperature to favor either kinetic or thermodynamic control.
-
Acid Catalysis: Acid catalysis is also possible, especially with highly electrophilic Michael acceptors.[8] Screening different Brønsted or Lewis acids may improve the yield.
-
Temperature: Increasing the temperature can help overcome a high activation barrier but may also favor the reverse reaction. Optimization of the reaction temperature is crucial.
-
2. Address Potential Substrate-Related Issues:
-
The Problem: The reactivity of the Michael acceptor and the nucleophilicity of the hydroxyl group are key. A less electrophilic α,β-unsaturated system or a sterically hindered alcohol can lead to a slow or incomplete reaction.
-
The Solution:
-
Activate the Michael Acceptor: If possible, consider modifying the substrate to make the Michael acceptor more electrophilic. For example, converting an ester to a more reactive thioester.
-
Enhance Nucleophilicity: While you can't change the inherent nucleophilicity of the hydroxyl group, ensuring complete deprotonation in base-catalyzed reactions is essential.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a mixture of diastereomers in tetrahydropyran synthesis?
A1: The formation of diastereomeric mixtures is a common challenge, particularly in reactions that proceed through carbocationic intermediates, such as the Prins cyclization. The stereochemical outcome is often determined by the conformation of the transition state. For example, in the Prins cyclization, ring closure through a chair-like transition state with substituents in equatorial positions is generally favored, leading to the cis-2,6-disubstituted product.[16] However, if other transition states are energetically accessible, a mixture of diastereomers can result. Factors that influence diastereoselectivity include the choice of catalyst, solvent, temperature, and the steric and electronic properties of the substrates.[5]
Q2: How can I improve the purification of my tetrahydropyran product?
A2: Purification of THP derivatives can be challenging due to the presence of unreacted starting materials, catalyst residues, and closely related side products.[9] Here are some strategies:
-
Column Chromatography: This is the most common method for purifying THP derivatives. Careful selection of the solvent system is crucial for achieving good separation.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.[9]
-
Work-up Procedure: A thorough aqueous work-up can help remove many impurities, especially catalyst residues. If you used a heterogeneous catalyst, it can be removed by simple filtration.[9]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing tetrahydropyrans?
A3: Yes, there is growing interest in developing more sustainable methods for THP synthesis. Some approaches include:
-
Catalytic Hydrogenation: Tetrahydropyran can be synthesized with high selectivity and yield from biomass-derived 3,4-dihydropyran (DHP) via hydrogenation over a Ni/SiO₂ catalyst.[17][18][19]
-
Solvent-Free Reactions: In some cases, running reactions under solvent-free conditions can improve yields and reduce waste.[9]
-
Use of Water as a Solvent: Some Prins cyclizations can be efficiently carried out in water using a water-tolerant catalyst like phosphomolybdic acid, making the procedure more environmentally friendly.[20]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Prins Cyclization
This protocol provides a general starting point for a Lewis acid-catalyzed Prins cyclization. Optimization of the catalyst, solvent, and temperature will be necessary for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).
-
Solvent Addition: Dissolve the substrates in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) to a concentration of 0.1 M.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Intramolecular Williamson Ether Synthesis under High Dilution
This protocol is designed to favor the intramolecular cyclization over the competing intermolecular reaction.
-
Base Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.5 equiv) and anhydrous solvent (e.g., THF or DMF).
-
Substrate Preparation: In a separate flame-dried flask, dissolve the haloalcohol (1.0 equiv) in the same anhydrous solvent to create a dilute solution (e.g., 0.05 M).
-
Slow Addition: Using a syringe pump, add the haloalcohol solution to the stirred suspension of the base over a period of several hours (e.g., 4-8 hours).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Common Lewis Acids for Prins Cyclization and Typical Conditions
| Lewis Acid | Typical Loading (mol%) | Common Solvent(s) | Typical Temperature Range (°C) |
| In(OTf)₃ | 5 - 20 | CH₂Cl₂ | -78 to 25 |
| Sc(OTf)₃ | 5 - 15 | CH₂Cl₂ | -78 to 25 |
| TMSOTf | 10 - 100 | CH₂Cl₂ | -78 to 0 |
| SnCl₄ | 50 - 100 | CH₂Cl₂ | -78 to 0 |
| FeCl₃ | 10 - 50 | CH₂Cl₂ | -20 to 25 |
Visualizations
Troubleshooting Workflow for Low Yield in Prins Cyclization
Caption: A decision tree for troubleshooting low yields in Prins cyclization reactions.
Intramolecular vs. Intermolecular Williamson Ether Synthesis
Caption: The effect of concentration on the outcome of Williamson ether synthesis.
References
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Development of new methods in tetrahydropyran ring synthesis. (n.d.). DR-NTU. Retrieved February 15, 2026, from [Link]
-
Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018, November 1). MDPI. Retrieved February 15, 2026, from [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. (2025, August 27). Synfacts. Retrieved February 15, 2026, from [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). PMC. Retrieved February 15, 2026, from [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article). (2022, September 15). OSTI.GOV. Retrieved February 15, 2026, from [Link]
-
Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. (2024, January 10). Organic Letters - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Prins Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Racemization in Prins Cyclization Reactions. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
-
Prins-Type Cyclization Reactions in Natural Product Synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Prins reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). University of Bristol. Retrieved February 15, 2026, from [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article). (2022, November 7). OSTI.GOV. Retrieved February 15, 2026, from [Link]
-
Ambruticins: tetrahydropyran ring formation and total synthesis. (2021, June 28). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). TailoredRead. Retrieved February 15, 2026, from [Link]
-
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. (n.d.). Imperial College London. Retrieved February 15, 2026, from [Link]
-
Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. (2018, March 6). MDPI. Retrieved February 15, 2026, from [Link]
-
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). University of Massachusetts Amherst. Retrieved February 15, 2026, from [Link]
-
Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Fractionation, purification and downstream processing: the path to commercialisation. (2024, April 8). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
9.5. Williamson ether synthesis. (n.d.). Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved February 15, 2026, from [Link]
Sources
- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. Prins Reaction [organic-chemistry.org]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tailoredread.com [tailoredread.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article) | OSTI.GOV [osti.gov]
- 19. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article) | OSTI.GOV [osti.gov]
- 20. Tetrahydropyran synthesis [organic-chemistry.org]
managing acid-labile protecting groups during PMB ether cleavage
Current Ticket: Managing Acid-Labile Groups During PMB Ether Cleavage Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The "Hidden Acid" Paradox
Welcome to the support center. You are likely here because you attempted to cleave a p-methoxybenzyl (PMB) ether using standard oxidative conditions (DDQ or CAN), and you lost a silyl ether (TBS, TES), an acetonide, or a trityl group in the process.
The Root Cause: While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is an oxidant, its reduction product (DDQ-H₂) is a phenol with electron-withdrawing groups, making it significantly more acidic (pKa ~5-7 in water) than typical phenols. In unbuffered organic solvents, this proton source is sufficient to cleave acid-sensitive protecting groups.
This guide provides three validated workflows to bypass this issue, ranging from buffering strategies to entirely orthogonal Lewis Acid mechanisms.
Troubleshooting Matrix (Triage)
Identify your specific failure mode below to find the correct protocol.
| Symptom | Diagnosis | Recommended Protocol |
| TBS/TES/Trityl group lost during DDQ oxidation. | Unbuffered DDQ generated acidic hydroquinone species. | Protocol A: Phosphate-Buffered DDQ |
| Acetonide migration or hydrolysis observed. | Protic acid generation or Lewis acidity of CAN. | Protocol A (Buffer) or Protocol B (MgI₂) |
| Substrate decomposition (electron-rich alkene/heterocycle). | Oxidant is attacking the alkene (DDQ is also a dehydrogenation reagent).[1] | Protocol B: Magnesium Iodide (Non-oxidative) |
| Reaction stalled (PMB not removing). | Anhydrous conditions preventing hemiacetal hydrolysis. | Add trace H₂O (18:1 DCM:Buffer ratio) |
Deep Dive: The Mechanisms & Solutions
The Oxidative Pathway (DDQ)
The standard mechanism involves a Single Electron Transfer (SET) followed by water trapping. The danger zone lies in the final step where protons are released.
Figure 1: The DDQ oxidation pathway.[2] Note the "Radical Cation" step where protons are exchanged, often leading to collateral deprotection of silyl ethers.
Validated Protocols
Protocol A: Phosphate-Buffered DDQ (The "Horita" Method)
Best for: Substrates with TBS, TIPS, Trityl, or Acetonides that tolerate oxidation but not protons.
The Science: By using a biphasic system with a pH 7 buffer, the acidic hydroquinone (DDQ-H₂) is sequestered into the aqueous phase and neutralized immediately, preventing it from interacting with the acid-labile group in the organic phase.
Reagents:
-
Dichloromethane (DCM)[3]
-
pH 7.0 Phosphate Buffer (0.1 M)
-
DDQ (1.2 – 1.5 equiv)
Step-by-Step:
-
Preparation: Dissolve the substrate in DCM (concentration ~0.05 M to 0.1 M).
-
Buffering: Add pH 7 phosphate buffer. The ratio of DCM:Water should be 18:1 (v/v) .
-
Critical Note: Do not use anhydrous conditions. Water is mechanistically required to form the hemiacetal.
-
-
Addition: Cool the mixture to 0 °C. Add DDQ (1.2 equiv) in a single portion.
-
Monitoring: Vigorous stirring is essential to create an emulsion. Reaction typically completes in 30–60 minutes.
-
Visual Cue: The mixture will turn deep green/brown (charge transfer complex) and precipitate a light-colored solid (DDQ-H₂) upon completion.
-
-
Quench: Pour into saturated aqueous NaHCO₃. Extract with DCM.[3]
Self-Validation Check:
-
If the reaction turns bright red and stays red, the oxidation is stalling (often due to lack of water).
-
If TBS is still cleaving, increase the buffer volume ratio to 10:1.
Protocol B: Magnesium Iodide (MgI₂) Cleavage
Best for: Substrates sensitive to oxidation (e.g., electron-rich dienes, sulfides) or highly acid-sensitive groups.
The Science: This is a Lewis Acid pathway, not an oxidative one. Mg(II) chelates between the ether oxygen and the methoxy oxygen of the PMB group. The iodide ion (I⁻) then acts as a nucleophile to cleave the methyl group (soft nucleophile attacking soft electrophile), resulting in the free alcohol and p-methoxybenzyl iodide (which hydrolyzes). This is orthogonal to silyl ethers.[4]
Figure 2: The Chelation-Controlled Cleavage. This method avoids oxidation entirely.
Reagents:
-
Magnesium turnings + Iodine (to generate MgI₂ in situ) OR anhydrous MgI₂ (commercial).
-
Solvent: Dry Ether (Et₂O) or Toluene.
Step-by-Step:
-
Generation (Recommended): In a flame-dried flask under Argon, add Mg turnings (2.0 equiv) and Iodine (1.5 equiv) in dry Et₂O. Stir until the brown color of iodine fades to a colorless/grey slurry (exothermic).
-
Reaction: Add the PMB-protected substrate (dissolved in minimal Et₂O or Toluene) to the MgI₂ slurry.
-
Conditions: Stir at room temperature or mild reflux.
-
Quench: Dilute with ether, wash with 10% sodium thiosulfate (to remove any I₂), then brine.
Self-Validation Check:
-
This reaction is sensitive to solvent coordination. THF can sometimes retard the reaction by competing for Mg coordination. Use Et₂O or Toluene for best results.
Decision Logic: Which Method to Choose?
Figure 3: Workflow selector for PMB deprotection.
Frequently Asked Questions (FAQs)
Q: Can I use CAN (Ceric Ammonium Nitrate) instead of DDQ? A: You can, but CAN is generally more acidic than DDQ. If you must use CAN (e.g., for steric reasons), you must buffer it with Pyridine. However, for highly acid-sensitive substrates (like TES ethers), the Buffered DDQ method (Protocol A) is superior.
Q: My PMB group is on a secondary alcohol and is very slow to cleave with DDQ. Should I heat it? A: Heating DDQ often leads to decomposition. Instead, ensure you have enough water (the 18:1 ratio). If it is still slow, switch to the MgI₂ method , which tolerates heat (refluxing ether/toluene) much better than oxidative methods.
Q: I used Protocol A (Buffered DDQ) and still lost my TBS group. Why? A: Check your stirring rate. The reaction is biphasic. If the stirring is too slow, the organic layer (containing DDQ-H₂ and substrate) may not interact sufficiently with the aqueous buffer layer. You need a vigorous emulsion. Alternatively, use solid NaHCO₃ in the reaction mixture, though this can sometimes be less effective than the phosphate buffer.
References
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[5] On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021–3028. Link (Establishes the buffered DDQ protocol).
-
Martinez, M., et al. (2015).[6] MgI₂-mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies.[6] Chemistry – A European Journal, 21(31), 11014-11016. Link (Establishes the MgI₂ protocol).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][7] Wiley-Interscience. (General reference for stability constants).
-
Patterson, et al. (2011). Total Synthesis of Spongistatin 1. Chemical Science. Link (Demonstrates DDQ/Phosphate buffer on complex substrates).
Sources
- 1. youtube.com [youtube.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kiesslinglab.com [kiesslinglab.com]
Technical Support Center: Regioselective Synthesis of Substituted Tetrahydropyrans
Welcome to the Technical Support Center for the regioselective synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this vital heterocyclic motif. The tetrahydropyran ring is a ubiquitous scaffold in numerous biologically active natural products and pharmaceutical agents, making its stereocontrolled synthesis a critical endeavor.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems in THP synthesis, offering explanations grounded in reaction mechanisms and providing actionable, step-by-step protocols to overcome them.
Problem 1: Poor Regio- and Diastereoselectivity in Prins Cyclization
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful method for constructing the THP ring.[2][5] However, controlling the regio- and stereoselectivity can be challenging, often leading to mixtures of isomers and undesired side products.
Question: My Prins cyclization is yielding a mixture of cis- and trans-2,6-disubstituted tetrahydropyrans with low diastereomeric excess (d.e.). How can I improve the selectivity?
Answer: Low diastereoselectivity in Prins cyclizations often stems from suboptimal reaction conditions that do not sufficiently favor one transition state over another. The key is to control the conformation of the oxocarbenium ion intermediate during the cyclization step.
Causality and Expert Insights: The stereochemical outcome of the Prins cyclization is dictated by the chair-like transition state of the intramolecular reaction. The substituents on the homoallylic alcohol and the aldehyde will preferentially occupy equatorial positions to minimize steric hindrance. By carefully selecting the Lewis or Brønsted acid catalyst and optimizing reaction parameters, you can influence the stability of these transition states and enhance the formation of the desired diastereomer. For instance, the formation of cis-2,6-disubstituted tetrahydropyrans is often favored under kinetic control, while the trans isomers can be obtained under thermodynamic conditions.[6]
Troubleshooting Protocol:
-
Catalyst Screening: The choice of acid catalyst is paramount.
-
Lewis Acids: Screen a panel of Lewis acids such as TMSOTf, InCl₃, Sc(OTf)₃, and BF₃·OEt₂.[3][7] TMSOTf, for example, is known to promote silyl-Prins cyclizations with high diastereoselectivity.[8]
-
Brønsted Acids: For certain substrates, Brønsted acids like p-toluenesulfonic acid (p-TsOH) or phosphomolybdic acid can offer excellent selectivity, sometimes in environmentally benign solvents like water.[9][10][11]
-
-
Solvent Optimization: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane often favor the desired cyclization pathway.
-
In some cases, coordinating solvents like diethyl ether can improve selectivity by stabilizing key intermediates.[12]
-
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between competing transition states, thereby enhancing diastereoselectivity.[12]
-
Substrate Modification: If reaction optimization fails, consider modifying the substrate. The use of bulky protecting groups on the homoallylic alcohol can enforce a specific conformation in the transition state, leading to higher selectivity.
Experimental Workflow: Optimizing Diastereoselectivity in a Silyl-Prins Cyclization
Caption: Silyl-Prins Cyclization Workflow.
Problem 2: Competing Side Reactions in Oxa-Michael Additions
Intramolecular oxa-Michael addition is a valuable route to THPs, particularly for the synthesis of 2,6-disubstituted systems.[1][6] However, the reaction can be plagued by side reactions, such as polymerization or elimination, especially with sensitive substrates.
Question: My intramolecular oxa-Michael cyclization is giving low yields of the desired tetrahydropyran, with significant formation of polymeric material. How can I suppress these side reactions?
Answer: The formation of byproducts in oxa-Michael additions is often due to the high reactivity of the enone system and the potential for intermolecular reactions to compete with the desired intramolecular cyclization. The key to success lies in promoting the intramolecular pathway through careful selection of catalysts and reaction conditions.
Causality and Expert Insights: The stereochemical outcome of the intramolecular oxa-Michael reaction is dependent on whether the reaction is under kinetic or thermodynamic control.[6] Base-catalyzed reactions typically yield the trans-2,6-disubstituted product under kinetic control, while acid catalysis or prolonged reaction times can lead to the more stable cis isomer.[6] The use of chiral organocatalysts, such as chiral phosphoric acids, can provide high enantioselectivity.[1]
Troubleshooting Protocol:
-
Catalyst Selection:
-
Base Catalysis: For kinetically controlled formation of trans-THPs, use a non-nucleophilic base like DBU or a milder base like K₂CO₃.
-
Acid Catalysis: For thermodynamically controlled formation of cis-THPs, a Brønsted acid like p-TsOH or a Lewis acid can be effective.[6]
-
Organocatalysis: For asymmetric synthesis, consider using a chiral phosphoric acid or a thiourea-based catalyst.[1][4][13]
-
-
Concentration and Temperature:
-
Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
Optimize the temperature; sometimes, gentle heating is required to overcome the activation energy for cyclization, while in other cases, lower temperatures may be necessary to suppress side reactions.
-
-
Substrate Design: The geometry of the α,β-unsaturated system can influence the diastereoselectivity. The (E)-isomer often leads to the trans-product, while the (Z)-isomer can favor the cis-product.[14]
Data Summary: Catalyst Effects on Oxa-Michael Cyclization
| Catalyst Type | Typical Conditions | Predominant Isomer | Key Considerations |
| Base (e.g., DBU) | Anhydrous THF, 0 °C to rt | trans (Kinetic) | Prone to side reactions if not carefully controlled. |
| Acid (e.g., p-TsOH) | CH₂Cl₂, rt to reflux | cis (Thermodynamic) | Can lead to equilibration and formation of the most stable isomer. |
| Chiral Phosphoric Acid | Non-polar solvent, rt | Enantioenriched | Allows for asymmetric synthesis.[1] |
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of substituted tetrahydropyrans.
Q1: What are the main synthetic strategies for accessing substituted tetrahydropyrans?
A1: Several powerful methods exist, including:
-
Prins Cyclization: An acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[2][5]
-
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl compound.[1][6]
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone.
-
Ring-Closing Metathesis (RCM): The cyclization of a diene containing an oxygen atom in the tether.
-
Intramolecular Alkoxycarbonylation or Hydroalkoxylation: Palladium- or other metal-catalyzed cyclization of unsaturated alcohols.[6][10][15][16]
Logical Relationship: Major Synthetic Routes to THPs
Caption: Key strategies for THP synthesis.
Q2: How can I synthesize tetrahydropyrans with a specific substitution pattern, such as all-cis-2,3,6-trisubstituted?
A2: The synthesis of highly substituted THPs with specific stereochemistry requires careful planning. For all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones, a highly diastereoselective Prins cyclization of enecarbamates has been shown to be effective.[17][18] This method allows for the stereospecific transfer of chirality from readily available optically pure epoxides to the final product.[17][18]
Q3: What role do protecting groups play in the synthesis of substituted tetrahydropyrans?
A3: Protecting groups are crucial for masking reactive functional groups that might interfere with the desired cyclization reaction. For example, hydroxyl groups are often protected as silyl ethers (e.g., TBS, TIPS) or as tetrahydropyranyl (THP) ethers themselves.[19][20][21] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. It's important to select a protecting group that can be removed without affecting the newly formed THP ring.
Protecting Group Strategy Decision Tree
Caption: Selecting a hydroxyl protecting group.
Q4: Are there any organocatalytic methods for the asymmetric synthesis of tetrahydropyrans?
A4: Yes, the field of asymmetric organocatalysis has provided several elegant solutions for the enantioselective synthesis of THPs.[4][22] Chiral Brønsted acids, such as phosphoric acids, and thiourea-based catalysts have been successfully employed in intramolecular oxa-Michael additions to afford highly enantioenriched products.[1][13] These methods offer a valuable alternative to metal-catalyzed transformations.
III. References
-
Miyazawa, M., & Yoda, H. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 11(8), 2834–2872. [Link]
-
Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York.
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 4(21), 3959-3961. [Link]
-
Das, B., & Reddy, K. R. (2004). 2,4-Diaryltetrahydropyran Formation by the Prins Cyclization and Its Application towards the Synthesis of Epicalyxin F and Calyxin I. Journal of the Chinese Chemical Society, 51(4), 837-842.
-
Rychnovsky, S. D., & Hu, Y. (2000). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters, 2(9), 1311-1313. [Link]
-
Stanton, M. G., & Gagne, M. R. (2004). Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates: A Formal Synthesis of (+)-Ratjadone A. Journal of the American Chemical Society, 126(40), 12894-12895. [Link]
-
Cho, Y. S., Karupaiyan, K., Kang, H. J., Pae, A. N., Cha, J. H., Koh, H. Y., & Chang, M. H. (2003). Synthesis of novel 2,6-disubstituted-3,4-dimethylidene tetrahydropyrans via Prins-type cyclization. Chemical Communications, (18), 2284-2285. [Link]
-
Kumar, R., & Kumar, D. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 77-123. [Link]
-
Reddy, L. R. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(8), 2295-2312. [Link]
-
Reddy, L. R. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Request PDF. [Link]
-
Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
-
Díez-Poza, C., Val, P., Fraile, J. M., & Barbero, A. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2843. [Link]
-
Díez-Poza, C., Val, P., López, E., & Barbero, A. (2019). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2019(31-32), 5406-5414. [Link]
-
Clarke, P. A., & Johnston, E. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 26(3), 633-638. [Link]
-
Stanton, M. G., & Gagne, M. R. (2004). Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates. SciSpace. [Link]
-
Clarke, P. A., & Johnston, E. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ACS Publications. [Link]
-
Zhou, Y.-G., & Tang, W. (2012). Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters, 14(18), 4882-4885. [Link]
-
Rychnovsky, S. D., & Thomas, C. R. (2003). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters, 5(14), 2441-2444. [Link]
-
Nakata, T. (2012). Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. Request PDF. [Link]
-
Wang, Y., & Li, C.-J. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2697-2700. [Link]
-
Kotke, M., & Schreiner, P. R. (2007). Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities with Very Low Catalyst Loading. Synthesis, 2007(05), 779-790. [Link]
-
Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 170-176. [Link]
-
Kumar, R., & Kumar, D. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
-
Loh, T.-P. (2006). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University.
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Cox, L. R., & Williams, C. M. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19(25), 5525-5542. [Link]
-
Clarke, P. A. (2004). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 2(18), 2603-2612. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Wikipedia. (2023). Tetrahydropyran. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. [Link]
-
Masson, G., & Zhu, J. (2018). Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. European Journal of Organic Chemistry, 2018(20-21), 2531-2544. [Link]
-
Semantic Scholar. Regioselective Synthesis of Substituted Tetrahydrofurans through Prins Cyclization. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Royal Society of Chemistry. (2015). .
-
Werz, D. B. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-21. [Link]
Sources
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- 4. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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minimizing byproducts in the DDQ-mediated deprotection of p-methoxybenzyl ethers
The following technical guide addresses the minimization of byproducts in the oxidative cleavage of p-methoxybenzyl (PMB) ethers using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Executive Summary
The DDQ-mediated oxidative cleavage of PMB ethers is a high-value transformation due to its orthogonality to benzyl ethers and silyl groups. However, the reagent’s high oxidation potential (
This guide provides a mechanistic understanding of these failure modes and actionable protocols to suppress them.
Mechanistic Troubleshooting (The "Why")
To minimize byproducts, one must understand where the reaction diverges from the productive pathway. The reaction relies on a Single Electron Transfer (SET) mechanism.[1][2][3]
Mechanism & Failure Points Diagram
The following diagram illustrates the "Happy Path" (Productive Deprotection) versus the "Sad Path" (Byproduct Formation).
Figure 1: Mechanistic flow of DDQ deprotection. Note that water is not just a solvent; it is a reactant required to intercept the oxocarbenium ion.
Key Mechanistic Insights[4]
-
Water is Critical: If the reaction is too dry (anhydrous DCM), the oxocarbenium ion cannot hydrolyze. It will instead react with the DDQ radical anion or other nucleophiles, forming stable adducts (often deep red/brown spots on TLC).
-
Acid Generation: As DDQ accepts hydrogen, it becomes
(hydroquinone). This species is acidic ( ). Without buffering, this will cleave silyl ethers (TBS, TES) or hydrolyze acetals. -
Over-Oxidation: DDQ is an excellent dehydrogenation reagent.[4] Once the PMB is gone, if excess DDQ remains, it will attack allylic or benzylic protons on your substrate.
Protocol Optimization (The "How-To")
Do not rely on "standard" literature procedures that use unbuffered DCM. Use this optimized protocol to ensure robustness.
Reagent & Solvent Specifications
| Component | Specification | Reason for Choice |
| Solvent System | DCM : Water (18:1 v/v) | DCM solubilizes the organic substrate; Water (5-10%) is the nucleophile for hydrolysis. |
| Oxidant | DDQ (1.2 - 1.5 equiv) | 1.1 eq is theoretical, but 1.2 ensures completion. Avoid >1.5 eq to prevent over-oxidation. |
| Buffer | Phosphate Buffer (pH 7.[1][2]0) | Neutralizes |
| Quench | Ascorbic Acid / Citric Acid / NaHCO3 | Reduces unreacted DDQ to |
The "Gold Standard" Buffered Protocol
Use this for complex substrates containing silyl ethers or acetals.
-
Preparation: Dissolve the substrate (1.0 mmol) in a mixture of DCM (9 mL) and pH 7.0 Phosphate Buffer (0.5 mL) .
-
Note: The mixture will be biphasic. Vigorous stirring is essential.
-
-
Addition: Add DDQ (1.2 equiv) in a single portion at 0 °C.
-
Why 0 °C? Controls the initial exotherm of the Charge Transfer Complex formation.
-
-
Reaction: Warm to room temperature. The mixture should turn deep green/black, then fade to a reddish-brown sludge as
precipitates. -
Monitoring: Check TLC after 30 minutes. Look for the disappearance of the PMB ether.[5]
-
Tip: Anisaldehyde (byproduct) often appears as a UV-active spot just above the alcohol product.
-
-
Quench (Critical): Pour the reaction mixture into a saturated solution of Sodium Bicarbonate (
) .-
Alternative: For very sensitive substrates, add a solution of Ascorbic Acid (5%) first to reduce excess oxidant, then buffer with bicarbonate.
-
Troubleshooting & Workup (The "Cleanup")
The most common complaint is the difficulty in removing the "red goo" (
Workup Decision Tree
Use this logic to determine the best purification strategy.
Figure 2: Optimized workup workflow to prevent emulsion and carryover of oxidants.
FAQ: Troubleshooting Scenarios
Q1: The reaction turned black immediately, but after 2 hours, I still see starting material (SM). Adding more DDQ doesn't help.
-
Diagnosis: The reaction is likely too dry. The oxocarbenium ion is forming but reverting to SM or stalling because there is no water to trap it.
-
Fix: Add 5-10% volume of water or pH 7 buffer. The color should shift, and the reaction should proceed.
Q2: I see a new spot running just below my product. It's not the alcohol.
-
Diagnosis: This is likely the DDQ-Adduct . This happens when the radical cation is trapped by the DDQ radical anion rather than fragmenting.
-
Fix: This is irreversible in the pot. Prevent it next time by ensuring sufficient water is present. In some cases, treating the crude mixture with Zn dust/Acetic acid can cleave the adduct, but this is risky for sensitive substrates.
Q3: My TBS (tert-butyldimethylsilyl) group fell off during the reaction.
-
Diagnosis: Acidic cleavage.
accumulated and lowered the pH. -
Fix: You must use the Buffered Protocol (Phosphate buffer pH 7). Alternatively, add solid
(10 equiv) or directly to the reaction flask before adding DDQ.
Q4: The workup is an emulsion nightmare. The organic layer is red.
-
Diagnosis:
is not fully deprotonated or removed. -
Fix:
-
Filter first: Pass the crude reaction through a pad of Celite to remove the solid hydroquinone.
-
Ascorbic Acid Wash: Wash the organic layer with 5% aqueous ascorbic acid. This reduces any remaining oxidative species to the hydroquinone, which is then soluble in the subsequent bicarbonate wash.
-
Q5: Can I use this on an amine-containing substrate?
-
Diagnosis: Risky. Amines are easily oxidized by DDQ.
-
Fix: Pre-complex the amine as a salt (e.g., TFA salt) or protect it (e.g., Boc) before PMB deprotection. If the amine is electron-rich, DDQ will likely degrade it.[2]
References
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[6] "On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions." Tetrahedron, 42(11), 3021–3028. Link
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters, 23(8), 885–888. Link
- Paterson, I., & Smith, J. D. (1987). "A study of the DDQ-mediated oxidative cleavage of p-methoxybenzyl ethers." Journal of Organic Chemistry.
-
Toshima, K., et al. (2005).[7][8] "Photo-induced deprotection of benzyl groups."[5] Tetrahedron Letters, 46(43), 7307-7309. Link
-
Organic Chemistry Portal. "DDQ - 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone."[3][9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. nbinno.com [nbinno.com]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 8. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
Technical Guide: p-Methoxybenzyl (PMB) as an Anomeric Protecting Group
The following technical guide provides an objective, data-driven comparison of the p-Methoxybenzyl (PMB) group against standard alternatives for anomeric protection in carbohydrate chemistry.
Content Type: Comparative Analysis & Experimental Protocol Audience: Synthetic Carbohydrate Chemists & Medicinal Chemists
Executive Summary
The p-methoxybenzyl (PMB) group serves a specialized role at the anomeric center (C1). Unlike the Benzyl (Bn) group, which is a permanent "armed" protecting group requiring hydrogenolysis or strong Lewis acids for removal, the PMB group is oxidatively labile .
This unique property allows 1-O-PMB to function as a "Latent Glycosyl Donor." It remains stable during base-mediated transformations and glycosylations at other positions, yet can be selectively removed under neutral oxidative conditions (DDQ or CAN) to liberate the anomeric hydroxyl (1-OH) without affecting other benzyl ethers, esters, or silyl groups.
Mechanistic Foundation: The Oxidative Trigger
The primary utility of PMB over Benzyl is its susceptibility to Single Electron Transfer (SET) oxidation. The para-methoxy substituent increases the electron density of the aromatic ring, lowering its oxidation potential significantly compared to a standard phenyl ring.
The DDQ Cleavage Mechanism
The cleavage is typically mediated by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2][3][4][5]
Figure 1: Mechanism of oxidative cleavage of PMB ethers via DDQ. The electron-rich aromatic ring facilitates the initial charge transfer.
Comparative Analysis: PMB vs. Alternatives
The following matrix compares PMB against the most common anomeric protecting groups.
Stability & Reactivity Profile
| Feature | PMB (p-Methoxybenzyl) | Bn (Benzyl) | Ac/Bz (Esters) | Allyl (All) | TBDMS (Silyl) |
| Electronic Nature | Electron Donating (Ether) | Electron Donating (Ether) | Electron Withdrawing | Neutral/Donating | Donating |
| Donor Status | Armed (High Reactivity) | Armed | Disarmed | Armed | Armed |
| Acid Stability | Low (Cleaves with TFA) | High (Stable to TFA) | Moderate | High | Low/Moderate |
| Base Stability | High | High | Low (Saponifies) | High | High |
| Oxidative Stability | Unstable (DDQ/CAN) | Stable (mostly) | Stable | Stable | Stable |
| Removal Condition | DDQ (Oxidative) | H₂/Pd (Reductive) | NaOMe (Base) | Pd(0) (Isom/Hyd) | TBAF (Fluoride) |
| Orthogonality | Cleaves in presence of Bn | Stable to PMB removal | Stable to PMB removal | Stable to PMB removal | Stable to PMB removal |
The "Armed-Disarmed" Implication
According to the Fraser-Reid concept, the electronic nature of the C2 substituent (and C1 protection) dictates glycosyl donor reactivity.
-
PMB (Like Bn): The ether linkage does not destabilize the developing oxocarbenium ion at C1. It is "Armed."
-
Ac/Bz: The ester group destabilizes the oxocarbenium ion (electron-withdrawing). It is "Disarmed."
Insight: While PMB is "Armed," it is rarely used as the leaving group itself. Instead, it protects the anomeric center while other glycosidic bonds are formed. Its removal converts the sugar into an acceptor (1-OH) or allows conversion to a donor (e.g., 1-OH
Strategic Application: The Latent Donor Workflow
The PMB group is most powerful when used to differentiate the anomeric center from other benzyl ethers.
Figure 2: The "Latent Donor" strategy. PMB allows access to the 1-OH without disturbing other benzyl ethers, a feat impossible if 1-O-Bn were used.
Experimental Protocols
Protocol A: Selective Oxidative Cleavage (The Oikawa Method)
This is the industry-standard method for removing anomeric PMB in the presence of Benzyl ethers.
Reagents:
-
Substrate (1-O-PMB sugar)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1][2][3][4][5][6][7]
-
DCM (Dichloromethane)[7]
-
Water (Essential for hydrolysis of the oxocarbenium intermediate)
-
Phosphate Buffer (pH 7.[4]0) - Optional but recommended for acid-sensitive substrates.
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in a mixture of DCM and Water (18:1 v/v). The concentration should be approximately 0.05 M to 0.1 M.
-
Note: If the substrate is acid-sensitive (e.g., contains silyl ethers), use a DCM/Phosphate Buffer (pH 7) emulsion instead of pure water.
-
-
Oxidation: Add DDQ (1.2 to 1.5 equiv) in a single portion at 0°C.
-
Observation: The reaction mixture will turn deep green/brown (Charge Transfer Complex) and eventually precipitate a reddish solid (DDQ-H2).
-
-
Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC.[7][8]
-
Endpoint: Conversion is usually complete within 1–4 hours. The PMB spot will disappear, and the more polar 1-OH spot (hemiacetal) will appear.
-
-
Quench: Pour the mixture into saturated aqueous NaHCO₃. This neutralizes any acidic species generated (DDQ-hydroquinone is slightly acidic).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash chromatography. The byproduct, p-methoxybenzaldehyde, is less polar and elutes early; the 1-OH sugar is more polar.
Protocol B: Installation of Anomeric PMB
While PMB is often installed on hydroxyls via PMB-Cl/NaH, installing it at the anomeric position usually requires glycosylation conditions to ensure stereocontrol.
Reagents:
-
Glycosyl Donor (e.g., 1-O-Acetyl sugar or 1-Br sugar)
-
p-Methoxybenzyl alcohol (PMB-OH)
-
Promoter (BF₃·OEt₂ for acetates; AgOTf for bromides)
Step-by-Step (Lewis Acid Catalysis):
-
Dissolve 1-O-Acetyl sugar (1.0 equiv) and PMB-OH (1.2 equiv) in dry DCM.
-
Cool to 0°C under Argon.
-
Add BF₃·OEt₂ (1.5 equiv) dropwise.
-
Stir at RT for 2–12 hours.
-
Quench with Et₃N, concentrate, and purify.
-
Result: This yields the 1-O-PMB glycoside, ready to serve as a latent donor.
-
Troubleshooting & Critical Notes
-
Over-Oxidation: While DDQ is selective for PMB over Bn, prolonged exposure (24h+) or large excesses (5+ equiv) of DDQ can begin to attack Benzyl ethers. Stick to 1.2–1.5 equivalents and monitor strictly.
-
Solubility: DDQ is not very soluble in DCM. The reaction is heterogeneous. Ensure vigorous stirring.
-
Water is Critical: The mechanism requires H₂O to trap the oxocarbenium ion. In strictly anhydrous conditions, the reaction may stall or lead to side products.
-
Removal of Anisaldehyde: The aldehyde byproduct can sometimes co-elute with products. Washing the crude organic layer with aqueous NaHSO₃ (Sodium Bisulfite) can form a water-soluble adduct with the aldehyde, removing it before the column.
References
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation.[4] Tetrahedron Letters, 23(8), 885-888.
-
Fraser-Reid, B., et al. (1988).[9][10] Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. Journal of the American Chemical Society, 110(23), 7662–7665.
- Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
- Zhang, Z., et al. (2011). Selective Deprotection of PMB Ethers. Chemical Reviews, 111(12).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of p-Methoxybenzyl (PMB) Ethers versus Benzyl (Bn) Ethers Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for hydroxyl functionalities, benzyl (Bn) and p-methoxybenzyl (PMB) ethers are workhorses, prized for their general robustness. However, their behavior under acidic conditions diverges significantly, a critical distinction that can be strategically exploited to orchestrate complex synthetic routes. This guide provides an in-depth, objective comparison of the stability of PMB and Bn ethers in acidic media, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Role of Electronics: A Mechanistic Overview
The cleavage of both benzyl and p-methoxybenzyl ethers under acidic conditions proceeds through a similar mechanistic pathway, typically an SN1-type reaction. The reaction is initiated by protonation of the ether oxygen, enhancing the leaving group ability of the alcohol. The subsequent and rate-determining step is the departure of the alcohol to form a benzylic carbocation. It is at this juncture that the electronic nature of the aromatic ring plays a pivotal role.
The benzyl ether, lacking any strongly electron-donating or withdrawing substituents, forms a relatively stable secondary carbocation. This cleavage, however, generally requires forcing conditions, such as the use of strong Brønsted or Lewis acids.[1][2]
In stark contrast, the p-methoxybenzyl ether possesses a methoxy group in the para position, a potent electron-donating group. Through resonance, this methoxy group significantly stabilizes the incipient benzylic carbocation. This pronounced stabilization dramatically lowers the activation energy for the cleavage reaction, rendering the PMB ether far more susceptible to acid-catalyzed hydrolysis than its unsubstituted benzyl counterpart.[3][4] Consequently, PMB ethers can be cleaved under much milder acidic conditions, a feature that forms the basis of their utility as a selectively removable protecting group in the presence of benzyl ethers.
A Quantitative Comparison: Stability Under Various Acidic Conditions
The differential stability of PMB and benzyl ethers is not merely qualitative; it is a quantifiable phenomenon that can be leveraged for selective deprotection. The following table summarizes experimental data from various sources, highlighting the conditions required for the cleavage of each ether and demonstrating the orthogonality that can be achieved.
| Protecting Group | Reagent/Conditions | Typical Reaction Time | Yield (%) | Comments | Reference(s) |
| PMB Ether | 10% TFA in CH₂Cl₂ | 0.5 - 2 hours | >90 | Effective for many substrates. | [5] |
| PMB Ether | Catalytic HCl in HFIP/CH₂Cl₂ | < 30 minutes | High | A very fast and mild method. | [6] |
| PMB Ether | MgBr₂·OEt₂ in CH₂Cl₂/Me₂S | 1.5 - 6 hours | 85 - 98 | Highly chemoselective Lewis acid condition. | [7] |
| PMB Ether | DDQ in CH₂Cl₂/H₂O | 1 - 3 hours | >90 | Oxidative cleavage, orthogonal to acidic methods. | [8] |
| Benzyl Ether | Strong acids (e.g., HBr, BCl₃) | Varies | High | Requires harsh conditions, limited substrate scope. | [1] |
| Benzyl Ether | Catalytic Hydrogenation (Pd/C, H₂) | 2 - 24 hours | >95 | Reductive cleavage, orthogonal to acidic methods. | [2] |
| Selective PMB Cleavage | 5% TFA in DCM | Varies | 77 | Benzyl ether remains intact. | [6] |
| Selective PMB Cleavage | MgBr₂·OEt₂ | 6 hours (rt) | 85 | Benzyl ether is unaffected. | [7] |
Experimental Protocols: A Practical Guide
The successful application of this differential stability hinges on the precise execution of experimental protocols. Below are detailed methodologies for the selective deprotection of a PMB ether in the presence of a benzyl ether, and for the cleavage of a benzyl ether under more forcing conditions.
Protocol 1: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether with Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates where a benzyl ether needs to be preserved while selectively cleaving a PMB ether.
Materials:
-
PMB- and Bn-protected substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the protected substrate (1.0 eq) in anhydrous dichloromethane (0.05-0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (5-10% v/v) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Deprotection of a Benzyl (Bn) Ether via Catalytic Hydrogenation
This method is a standard and mild procedure for benzyl ether cleavage and is orthogonal to many other protecting groups, including those that are acid-labile.
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) in methanol or ethanol (0.05-0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.
Strategic Implications for Drug Development and Complex Synthesis
The significant difference in the acid lability of PMB and benzyl ethers provides a powerful tool for synthetic chemists. This "orthogonality" allows for the selective deprotection of a hydroxyl group protected as a PMB ether while leaving a benzyl ether intact elsewhere in the molecule.[7][8] This is particularly valuable in the synthesis of complex molecules such as oligosaccharides and polyketides, where multiple hydroxyl groups of similar reactivity need to be differentiated.
For instance, a synthetic strategy might involve protecting a more reactive hydroxyl group as a PMB ether and a less reactive one as a benzyl ether. Later in the synthesis, the PMB group can be selectively removed under mild acidic conditions to unmask the hydroxyl group for further functionalization, all while the robust benzyl ether remains in place. The benzyl ether can then be removed at a later stage under a different set of conditions, such as catalytic hydrogenation.
Conclusion
In the realm of protecting group chemistry, a nuanced understanding of the stability and reactivity of different functionalities is crucial. The p-methoxybenzyl ether, with its heightened sensitivity to acidic conditions, stands in contrast to the more robust benzyl ether. This disparity, rooted in the electronic stabilization of the carbocation intermediate, is not a liability but a strategic advantage. By carefully selecting the appropriate acidic reagents and reaction conditions, researchers can selectively cleave PMB ethers in the presence of benzyl ethers, enabling elegant and efficient synthetic pathways towards complex and medicinally important molecules. The protocols and data presented in this guide serve as a practical resource for leveraging this fundamental principle of physical organic chemistry in the art of chemical synthesis.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Gamble, A. B.; Garner, J.; Gordon, C. P.; O'Connell, M. G.; Prout, K.; Davis, B. G. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, 2011. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]
- Li, X. et al. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab, 2015.
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
van der Vorm, S. et al. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University, 2015. [Link]
-
Soton ePrints. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]
-
ResearchGate. ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers. [Link]
-
Semantic Scholar. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
-
Atlanchim Pharma. 2-17 Science About O-Benzyl protecting groups. [Link]
-
Organic Chemistry Portal. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
-
MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
PMC. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link]
-
ACS Publications. Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Deprotection of p-Methoxybenzyl Ethers: A Comparative Analysis
In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving target molecules with precision and efficiency. Among the arsenal of protecting groups for hydroxyl functionalities, the p-methoxybenzyl (PMB) ether stands out for its robustness and versatile deprotection pathways. This guide provides an in-depth comparative analysis of the primary methods for cleaving PMB ethers, offering experimental insights and data to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The p-Methoxybenzyl Ether: A Workhorse Protecting Group
The PMB group, introduced by Yonemitsu in 1982, offers a significant advantage over the simple benzyl (Bn) group due to the electron-donating nature of the p-methoxy substituent.[1] This electronic feature enhances the stability of the benzylic carbocation intermediate formed during cleavage, allowing for deprotection under milder conditions than those required for benzyl ethers.[2][3] PMB ethers are typically stable to a wide range of reaction conditions, yet they can be selectively removed in the presence of other protecting groups, making them a valuable tool in orthogonal protection strategies.[1]
This guide will dissect the three major classes of PMB ether deprotection: oxidative, acidic, and reductive cleavage. Each section will delve into the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance and substrate compatibility.
Oxidative Deprotection: The DDQ Method
The most common and often preferred method for the cleavage of PMB ethers is through oxidation, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being the reagent of choice.[1][3] This method is highly selective for electron-rich benzyl ethers like PMB and its dimethoxy counterparts (DMPM), often leaving other protecting groups such as benzyl (Bn), silyl ethers (TBS, TIPS), acetals, and esters intact.[1]
Mechanism of DDQ-Mediated Deprotection
The deprotection proceeds via a single-electron transfer (SET) mechanism. The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. Subsequent electron transfer generates a benzylic radical cation, which is stabilized by the p-methoxy group. In the presence of water, this intermediate is trapped to form a hemiacetal, which then fragments to release the free alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[1][3]
Figure 1: Mechanism of PMB ether deprotection using DDQ.
Experimental Protocol: General Procedure for DDQ Deprotection[1]
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 to 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 equiv) portion-wise. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1–4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Compatibility
The DDQ method is renowned for its high yields (often >90%) and mild, neutral conditions.[4] However, the success of this reaction can be substrate-dependent. Electron-rich functional groups within the substrate, such as other aromatic rings, dienes, or certain heterocycles, can also react with DDQ, leading to side products or decomposition.[1] In such cases, careful optimization of reaction conditions (e.g., temperature, solvent system) is crucial. Recent developments have also explored the use of catalytic DDQ in conjunction with a co-oxidant to improve sustainability.[5][6]
Acidic Cleavage of PMB Ethers
PMB ethers can be cleaved under acidic conditions, taking advantage of the stabilized benzylic carbocation. A variety of Brønsted and Lewis acids can be employed, offering a tunable approach to deprotection.
Mechanism of Acidic Deprotection
The reaction is initiated by the protonation of the ether oxygen by the acid. This is followed by the departure of the alcohol, generating a resonance-stabilized p-methoxybenzyl carbocation. This cation is then trapped by a nucleophile present in the reaction mixture, which can be the counter-ion of the acid, a solvent molecule, or an added scavenger.
Figure 2: General mechanism for the acidic deprotection of PMB ethers.
Common Acidic Conditions and Protocols
-
Trifluoroacetic Acid (TFA): A common method involves the use of TFA, often in CH₂Cl₂ as a solvent.[7] Anisole is frequently added as a cation scavenger to prevent the reactive p-methoxybenzyl cation from causing side reactions with the substrate.[8]
-
Protocol: To a solution of the PMB ether in CH₂Cl₂, add anisole (5-10 equiv) followed by TFA (10-50% v/v). Stir at room temperature for 1-5 hours. Quench with saturated aqueous NaHCO₃ and work up as usual.
-
-
Lewis Acids (e.g., AlCl₃, SnCl₂, ZrCl₄): Lewis acids can also effect the cleavage of PMB ethers. These reactions are often performed in the presence of a soft nucleophile like ethanethiol (EtSH) or N,N-dimethylaniline to trap the carbocation.[9]
-
Protocol: Dissolve the PMB ether in an anhydrous solvent like CH₂Cl₂. Add the Lewis acid (e.g., ZrCl₄, 20 mol%) and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench with water and perform a standard workup.[4]
-
-
Catalytic HCl in Hexafluoro-2-propanol (HFIP): A milder acidic method utilizes catalytic amounts of HCl in a mixture of HFIP and CH₂Cl₂. HFIP's ability to stabilize cationic intermediates facilitates the reaction.[10]
Performance and Orthogonality
Acidic deprotection offers an alternative when oxidative conditions are not tolerated. The choice of acid and reaction conditions can be tuned to achieve selectivity. For instance, PMB ethers can often be cleaved in the presence of benzyl ethers using acidic methods.[8] However, acid-labile protecting groups such as silyl ethers (TBDMS, TBS), acetals (e.g., acetonides), and tert-butyl esters or carbamates (Boc) are generally not compatible with these conditions.[7][8]
Reductive Cleavage
While less common than oxidative or acidic methods, reductive cleavage provides another orthogonal approach for PMB ether deprotection, particularly when other functional groups in the molecule are sensitive to oxidation or acid.
Methods for Reductive Cleavage
-
Catalytic Hydrogenation: Similar to benzyl ethers, PMB ethers can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). However, this method is generally slower for PMB ethers compared to benzyl ethers and may require more forcing conditions. A significant drawback is the concomitant reduction of other functional groups like alkenes, alkynes, nitro groups, and some other protecting groups (e.g., Cbz).[2][8]
-
Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia (Birch reduction) can cleave PMB ethers. This method is powerful but lacks chemoselectivity and is often not suitable for complex molecules with multiple functional groups.
-
Photochemical Methods: Emerging methods involve metal-free reductive cleavage under photochemical conditions, offering a milder alternative.[8]
Applicability
Reductive methods are typically reserved for specific cases where the substrate is robust and lacks functional groups susceptible to reduction. For most applications involving complex molecules, the lack of chemoselectivity limits their utility for PMB deprotection.
Comparative Analysis Summary
| Deprotection Method | Reagents | Mechanism | Advantages | Disadvantages | Compatible Protecting Groups | Incompatible Protecting Groups |
| Oxidative | DDQ, CAN | Single-Electron Transfer | High yields, mild, neutral conditions, highly selective for PMB over Bn. | Substrate can be oxidized, DDQ is toxic. | Bn, silyl ethers, esters, acetals. | Electron-rich aromatics, dienes. |
| Acidic | TFA, Lewis Acids (AlCl₃, ZrCl₄), HCl/HFIP | Carbocation Formation | Orthogonal to oxidative methods, tunable reactivity. | Requires cation scavenger, harsh for acid-sensitive groups. | Bn, TBDPS. | Silyl ethers (TBS), acetals, Boc, t-Bu esters. |
| Reductive | H₂/Pd-C, Na/NH₃ | Hydrogenolysis/ Electron Transfer | Orthogonal to oxidative and acidic methods. | Not chemoselective, can reduce other functional groups. | Acyl groups. | Alkenes, alkynes, nitro groups, Cbz. |
Conclusion and Recommendations
The choice of deprotection method for a p-methoxybenzyl ether is a critical decision that hinges on the overall synthetic strategy and the nature of the substrate.
-
For most applications, oxidative deprotection with DDQ remains the gold standard due to its high efficiency, mild conditions, and excellent orthogonality with many common protecting groups.
-
Acidic cleavage serves as a valuable alternative when the substrate contains functionalities that are sensitive to oxidation. The choice of a specific acid system allows for a degree of tuning to match the stability of the molecule.
-
Reductive methods , while available, are generally less favored due to their lack of chemoselectivity and are best reserved for simpler substrates where competing reductions are not a concern.
By understanding the mechanisms, advantages, and limitations of each approach, researchers can confidently select and implement the most appropriate deprotection strategy, ensuring the successful progression of their synthetic endeavors.
References
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The Orthogonality of PMB and Silyl Ethers: A Comparative Guide to Selective Deprotection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The concept of orthogonality—the ability to deprotect one functional group in the presence of another using specific and non-interfering reaction conditions—is a cornerstone of modern synthetic chemistry.[1][2][3] This guide provides an in-depth technical assessment of the orthogonality between the p-methoxybenzyl (PMB) ether and various silyl ethers, offering a valuable resource for researchers, scientists, and drug development professionals.
The Chemical Basis of Orthogonality
The selective cleavage of PMB and silyl ethers hinges on their fundamentally different chemical labilities. PMB ethers are typically removed under oxidative conditions, leveraging the electron-rich nature of the p-methoxy-substituted benzene ring.[4][5][6] In contrast, silyl ethers are most commonly cleaved by nucleophilic attack, particularly by fluoride ions, which form a highly stable silicon-fluoride bond.[7][8] Their stability is also highly sensitive to acidic and basic conditions, and is directly proportional to the steric hindrance around the silicon atom.[6][9][10]
The general order of stability for common silyl ethers is as follows:
This inherent difference in cleavage mechanisms forms the basis for their orthogonal relationship, allowing for the selective removal of one group while the other remains intact.
Visualizing the Orthogonal Relationship
Caption: Orthogonal deprotection strategies for PMB and silyl ethers.
I. Selective Cleavage of Silyl Ethers in the Presence of PMB Ethers
The removal of silyl ethers while leaving a PMB group intact is a common and generally high-yielding transformation. The key is to employ reagents that are specific for the silicon-oxygen bond and are non-oxidizing.
Causality Behind Experimental Choices:
-
Fluoride-Based Reagents: The high affinity of fluoride for silicon is the driving force for this cleavage. Tetrabutylammonium fluoride (TBAF) is a popular choice due to its solubility in organic solvents.[8] For more sensitive substrates, buffered reagents like HF-Pyridine or potassium bifluoride (KHF2) can be used to mitigate side reactions.[8][11]
-
Acidic Conditions: Mild acidic conditions can be employed, taking advantage of the differential stability among silyl ethers and the relative acid-stability of the PMB group. For instance, a less stable silyl ether like triethylsilyl (TES) can be cleaved with formic acid while a PMB group remains.[12]
Experimental Data: Selective Silyl Ether Deprotection
| Silyl Ether | Reagents and Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Notes | Reference(s) |
| TBDMS | TBAF (1.1 eq) | THF | RT | 2 h | >95 | A widely used and reliable method. | [8] |
| TBDMS | KHF2 | MeOH | RT | 0.5 h | High | Effective for phenolic TBDMS ethers. | [11] |
| TES | 5-10% Formic Acid | MeOH | RT | 1-2 h | >90 | Highly selective over TBDMS and PMB. | [12] |
| TBDMS | Acetyl Chloride (cat.) | MeOH | RT | 0.5-2 h | >90 | Mild conditions tolerate many other groups. | [13] |
| TBDMS | Hf(OTf)4 (0.05-3 mol%) | CH2Cl2 | RT | 1-3 h | High | Highly potent catalyst for desilylation. | [13] |
Experimental Protocol: Selective TBDMS Cleavage with TBAF
This protocol describes the selective removal of a tert-butyldimethylsilyl (TBDMS) ether in the presence of a PMB ether.
Caption: Workflow for selective TBDMS deprotection using TBAF.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the substrate (1.0 mmol) containing both TBDMS and PMB ethers in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
II. Selective Cleavage of PMB Ethers in the Presence of Silyl Ethers
The oxidative removal of a PMB group while preserving a silyl ether requires careful selection of reagents and conditions to avoid undesired cleavage of the silyl group, which can be acid-labile.
Causality Behind Experimental Choices:
-
Oxidative Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice for this transformation.[4][5] The reaction proceeds via a single-electron transfer mechanism, which is highly selective for the electron-rich PMB group over most other functionalities, including silyl ethers.[5] Ceric ammonium nitrate (CAN) is another effective oxidant, though it is used in a stoichiometric amount and can be more acidic.[4]
-
Solvent System: The use of a biphasic solvent system, such as CH2Cl2/H2O or CH2Cl2/phosphate buffer, is crucial.[5] The aqueous phase traps the resulting p-methoxybenzaldehyde and acidic byproducts, preventing the acid-catalyzed cleavage of the silyl ether.
-
Acid Scavengers: For particularly acid-sensitive silyl ethers like TBDMS, the addition of a non-nucleophilic base or buffer can be beneficial to maintain neutral conditions throughout the reaction.
Experimental Data: Selective PMB Ether Deprotection
| Silyl Ether Present | Reagents and Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Notes | Reference(s) |
| TBDPS | DDQ (1.5 eq) | CH2Cl2/H2O (18:1) | RT | 1-3 h | >90 | A robust and highly selective method. | [5][14] |
| TBDPS | HCl (cat.) / HFIP | CH2Cl2 | RT | 1 h | 89 | Cleavage of PMB in the presence of TBDPS. | [15] |
| TBDMS, TBDPS | Electrochemical (Anodic) | MeOH, Et4NBF4 | RT | 20 min | 60-93 | An alternative to chemical oxidants. | [14] |
| Benzyl, Allyl | CBr4 (cat.) | MeOH | Reflux | 1-4 h | High | Selective over other ether protecting groups. | [16] |
Experimental Protocol: Selective PMB Cleavage with DDQ
This protocol outlines the selective removal of a PMB ether in the presence of a tert-butyldiphenylsilyl (TBDPS) ether.
Caption: Workflow for selective PMB deprotection using DDQ.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the substrate (1.0 mmol) containing both PMB and TBDPS ethers in a mixture of dichloromethane (CH2Cl2, 18 mL) and a 0.1 M pH 7 sodium phosphate buffer (1 mL).[5]
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Add DDQ (340 mg, 1.5 mmol) portion-wise over several minutes. The reaction mixture will typically turn dark green or brown.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (usually 1-3 hours).
-
Quenching and Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the layers and extract the aqueous phase with CH2Cl2 (2 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.[5]
Conclusion
The PMB group and the family of silyl ethers represent a powerful orthogonal set in synthetic organic chemistry. The ability to selectively cleave silyl ethers under fluoride-mediated or mild acidic conditions, and PMB ethers under oxidative conditions, provides chemists with the flexibility to unmask specific hydroxyl groups in complex molecular architectures. A thorough understanding of the mechanisms and careful selection of reagents and conditions, as outlined in this guide, are essential for the successful implementation of these critical protecting group strategies.
References
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Retrieved from [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. PMC. Retrieved from [Link]
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Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(49), 4646-4649. Retrieved from [Link]
-
Poh, J. S., et al. (2019). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 21(15), 6039-6043. Retrieved from [Link]
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Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Retrieved from [Link]
-
van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Sabitha, G., et al. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 342-343. Retrieved from [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. University of Guelph. Retrieved from [Link]
-
ResearchGate. (2012). Selective Deprotection of Silyl Ethers. ResearchGate. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Retrieved from [Link]
-
Kumar, A., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. Retrieved from [Link]
-
K. C. Nicolaou Group. (n.d.). Protecting Groups. K. C. Nicolaou Group. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Effects of hot storage on polymer modified binder properties and field performance. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (2013, January 15). Which silyl or other 'common' protecting groups are stable to HI acidic media?. ResearchGate. Retrieved from [Link]
-
SciELO. (2008, August 5). Rheological evaluation of polymer-modified asphalt binders. SciELO. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 4.4.14 The Triethylsilyl Group and Other Trialkylsilyl Groups. Science of Synthesis. Retrieved from [Link]
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A Comparative Guide to the Efficiency of PMB Deprotection: Ceric Ammonium Nitrate (CAN) vs. Alternatives
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The p-methoxybenzyl (PMB) group is a cornerstone in the protection of alcohols and amines, prized for its relative stability and diverse cleavage methods. Among these, oxidative deprotection with ceric ammonium nitrate (CAN) is a widely adopted and economical choice. This guide provides a critical evaluation of the efficiency of CAN for PMB deprotection, juxtaposed with other prevalent methods, namely 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and trifluoroacetic acid (TFA). Our analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Enduring Utility of the PMB Protecting Group
The PMB group offers a robust shield for hydroxyl and amino functionalities against a variety of non-oxidative and non-strongly acidic reaction conditions. Its electronic properties, conferred by the electron-donating methoxy group on the phenyl ring, render it susceptible to specific deprotection modalities, setting the stage for its strategic and orthogonal removal in the presence of other protecting groups.[1][2]
Ceric Ammonium Nitrate (CAN): The Workhorse Oxidant
Ceric ammonium nitrate, (NH₄)₂Ce(NO₃)₆, is an inorganic salt that serves as a potent single-electron oxidant. Its affordability and ease of handling have cemented its role as a go-to reagent for the cleavage of PMB ethers.
Mechanism of CAN-Mediated PMB Deprotection
The deprotection mechanism is initiated by a single-electron transfer (SET) from the electron-rich PMB ether to the Ce(IV) center, generating a radical cation. This intermediate is highly stabilized by the p-methoxy group. Subsequent fragmentation and reaction with water lead to the liberation of the free alcohol, p-methoxybenzaldehyde, and the reduced Ce(III) species.
Caption: Mechanism of PMB Deprotection by CAN.
Comparative Analysis of PMB Deprotection Reagents
The choice of a deprotection reagent is dictated by factors such as substrate tolerance, reaction conditions, and the presence of other protecting groups. Here, we compare CAN with two other widely used reagents: DDQ (an organic oxidant) and TFA (a strong acid).
| Reagent | Mechanism | Typical Conditions | Advantages | Limitations |
| Ceric Ammonium Nitrate (CAN) | Oxidative (Single Electron Transfer) | 2-3 eq. CAN, MeCN/H₂O, 0°C to rt | Economical, rapid reactions, effective for a wide range of substrates. | Stoichiometric amounts required, can be harsh for sensitive substrates, potential for side reactions with electron-rich functionalities.[3] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidative (Hydride Abstraction/SET) | 1.1-1.5 eq. DDQ, CH₂Cl₂/H₂O, 0°C to rt | High chemoselectivity, mild conditions, orthogonal to many other protecting groups.[1][4] | More expensive than CAN, can react with electron-rich dienes or trienes.[1] |
| Trifluoroacetic Acid (TFA) | Acidic (SN1-type cleavage) | Neat TFA or in CH₂Cl₂, rt to reflux | Effective for acid-stable substrates, can be used in the absence of water. | Not suitable for acid-sensitive molecules, requires careful control of reaction time and temperature to avoid side reactions.[5] |
Experimental Data: A Head-to-Head Comparison
Scenario 1: Deprotection of a Primary PMB Ether
| Reagent | Substrate | Conditions | Time | Yield | Reference |
| CAN | Benzyl-PMB ether | CAN (2.5 eq), MeCN/H₂O (9:1), 0°C | 30 min | ~90% | General protocol |
| DDQ | A primary alcohol PMB ether | DDQ (1.2 eq), CH₂Cl₂/phosphate buffer (18:1), 0°C to rt | 1 h | 97% | |
| TFA | A primary alcohol PMB ether | TFA, CH₂Cl₂, rt | 2 h | ~90% | General protocol |
Scenario 2: Chemoselectivity in the Presence of a Benzyl Ether
It has been demonstrated that the PMB group can be selectively cleaved in the presence of a benzyl (Bn) group using oxidative methods.[6] CAN can selectively deprotect a PMB ether in the presence of a 2-naphthylmethyl (NAP) ether, and subsequently, DDQ can remove the NAP group in the presence of a benzyl ether, highlighting the nuanced selectivity of these reagents.[3]
Field-Proven Insights and Causality Behind Experimental Choices
-
Why Choose CAN? For robust substrates where cost and speed are primary concerns, CAN is an excellent choice. The biphasic acetonitrile/water solvent system is common, as it facilitates the dissolution of both the organic substrate and the inorganic CAN. Reactions are typically run at 0°C to room temperature to control the exothermicity and minimize potential side reactions.
-
When to Opt for DDQ? In complex syntheses featuring sensitive functional groups or other protecting groups like silyl ethers, acetals, or even benzyl ethers, the higher chemoselectivity of DDQ often justifies its higher cost.[1][4] The use of a buffered aqueous solution (e.g., phosphate buffer) in conjunction with dichloromethane helps to maintain a neutral pH and trap the hydroquinone byproduct.[1]
-
The Role of TFA: Acid-mediated deprotection with TFA is generally reserved for substrates that lack acid-labile functionalities. The reaction proceeds via a stabilized benzylic cation, and the efficiency can be influenced by the solvent and temperature. Anisole is often added as a cation scavenger to prevent side reactions with the substrate or product.
Experimental Protocols
General Procedure for PMB Deprotection with CAN
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of acetonitrile and water (typically 9:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add ceric ammonium nitrate (2.0-3.0 eq) portion-wise over 5-10 minutes, monitoring the color change from orange to colorless.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Procedure for PMB Deprotection with DDQ
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane and a pH 7 phosphate buffer (typically 18:1 v/v).[1]
-
Cool the mixture to 0°C.
-
Add DDQ (1.1-1.5 eq) as a solid in one portion.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Caption: Comparative Experimental Workflows for PMB Deprotection.
Conclusion and Recommendations
The deprotection of the PMB group is a critical transformation in organic synthesis, and the choice of reagent significantly impacts the outcome.
-
Ceric Ammonium Nitrate (CAN) remains a highly efficient and cost-effective option for a broad range of substrates, particularly in large-scale applications where economy is a key driver. Its primary limitation is its potential for over-oxidation or reaction with other electron-rich moieties.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers superior chemoselectivity, making it the reagent of choice for complex molecules with sensitive functional groups. Its mild reaction conditions and orthogonality to many other protecting groups often outweigh its higher cost in intricate synthetic routes.[1][4]
-
Trifluoroacetic Acid (TFA) provides a valuable alternative for substrates that are stable to strong acids but may be sensitive to oxidation.
Ultimately, the optimal choice of reagent is context-dependent. A thorough understanding of the substrate's functionalities and the mechanistic nuances of each deprotection method is essential for successful and efficient synthesis.
References
-
Howard, K. T., & Chisholm, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Preparations and Procedures International, 48(1), 1-53. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Douglass, J. E. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Total Synthesis. (2023, November 24). Organic Chemistry Basics Archives – Page 2 of 2. [Link]
-
Mori, K., & Uenishi, J. I. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical & Pharmaceutical Bulletin, 72(2), 213-219. [Link]
-
Wright, J. A., & Spencer, N. (2000). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 41(48), 9337-9341. [Link]
-
Ilangovan, A., & Saravanan, S. (2013). A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3. RSC Advances, 3(36), 15724-15727. [Link]
-
Reddy, B. V. S., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(20), 9038-9046. [Link]
-
Fraser-Reid, B., et al. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 73(15), 5968-5971. [Link]
-
Green, R. A., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 19(7), 1820-1823. [Link]
-
Alsharif, M. A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31491-31523. [Link]
-
Shehzadi, S. A. (2015, July 8). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? ResearchGate. [Link]
-
Ahn, D. K., & Kang, Y. W. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(5), 2635-2644. [Link]
-
Anonymous. (2025, September 21). Does DDQ react with ester and carbonate group if we use it to deprotect the OH group. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzyl-Type Protecting Groups: A Comparative Study of Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB)
Introduction: In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount. These molecular scaffolds serve as temporary masks for reactive functional groups, guiding a reaction's course with precision. Among the most versatile and widely employed are the benzyl-type ethers. This guide provides an in-depth, data-supported comparison of two prominent members of this family: the p-methoxybenzyl (PMB) ether and the more activated dimethoxybenzyl (DMB) ether. Understanding the nuanced differences in their stability and cleavage conditions is critical for designing efficient and orthogonal synthetic strategies. This document moves beyond a simple recitation of facts to explore the underlying electronic principles that govern their reactivity, offering field-proven protocols and insights to aid researchers in making informed decisions.
Part 1: The Foundation - Structural and Electronic Properties
The divergent behaviors of PMB and DMB protecting groups are rooted in their electronic structures. The PMB group features a single electron-donating methoxy group at the para position of the benzyl ring. In contrast, the 2,4-dimethoxybenzyl (DMB) group possesses two such groups.
The additional methoxy group on the DMB ring significantly increases the electron density of the aromatic system through the mesomeric effect. This enhanced electron-donating character has a profound impact on the stability of the benzylic carbocation formed during acid-catalyzed or oxidative cleavage. A more stable carbocation intermediate translates directly to a lower activation energy for cleavage, rendering the DMB group considerably more labile than the PMB group under identical conditions.[1]
Part 2: Head-to-Head Comparison of Reactivity and Stability
The choice between PMB and DMB hinges on the required stability and the desired cleavage conditions, especially in the context of orthogonality with other protecting groups present in the molecule.
Introduction of the Protecting Groups
Both PMB and DMB ethers are typically formed via the Williamson ether synthesis.[2] This involves the deprotonation of the target alcohol with a moderately strong base, such as sodium hydride (NaH), followed by an SN2 reaction with the corresponding benzyl chloride (PMB-Cl or DMB-Cl). For substrates that are sensitive to base or sterically hindered, the use of PMB or DMB trichloroacetimidates under catalytic acid provides a milder and often more effective alternative.[1][2]
Cleavage Conditions: The Decisive Factor
The primary distinction between DMB and PMB lies in their deprotection profiles.
A. Acidic Cleavage
The mechanism for acidic cleavage involves the initial protonation of the ether oxygen, converting it into a good leaving group (R-OH).[3][4][5] The subsequent step is a unimolecular (SN1-type) cleavage that generates a resonance-stabilized benzylic carbocation. Due to its two electron-donating methoxy groups, the DMB cation is significantly more stable than the PMB cation.
This stability difference allows for remarkable selectivity:
-
DMB Group: Can be cleaved under very mild acidic conditions. Treatment with 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) is often sufficient.[6]
-
PMB Group: Requires much stronger acidic conditions for cleavage, such as neat TFA or a 10% solution of TFA in DCM.[7][8][9]
This differential lability is the cornerstone of their orthogonal use. One can selectively remove a DMB group while leaving a PMB group, a standard benzyl (Bn) group, or other moderately acid-sensitive groups untouched.[1]
B. Oxidative Cleavage
A key advantage of both PMB and DMB ethers is their susceptibility to oxidative cleavage, providing an orthogonal deprotection strategy to acid-labile groups (e.g., silyl ethers, Boc) and groups removed by hydrogenolysis (e.g., Bn, Cbz). The most common reagents for this transformation are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).[2][7][10][11]
The mechanism proceeds through a single-electron transfer (SET) from the electron-rich aromatic ring to the oxidant, forming a charge-transfer complex that collapses to the benzylic cation.[1][2] Consistent with its higher electron density, the DMB group reacts more rapidly with oxidative agents than the PMB group. This allows for the selective cleavage of a DMB ether in the presence of a PMB ether under carefully controlled oxidative conditions.[1]
| Cleavage Method | Reagent/Conditions | DMB Lability | PMB Lability | Orthogonality & Notes |
| Mild Acid | 1-2% TFA in DCM, rt | High (Cleaved) | Low (Stable) | Allows selective DMB removal in the presence of PMB, Bn, TBDPS, and esters.[1][6][12][13][14] |
| Strong Acid | 95% TFA, rt | High (Cleaved) | High (Cleaved) | Generally used for global deprotection of both groups.[6][8] |
| Oxidative | DDQ (1.1-1.5 eq), CH₂Cl₂/H₂O | Very High | High | DMB reacts faster, enabling selective removal. Orthogonal to Bn, silyl ethers, MOM, and acetates.[2][7][15] |
| Oxidative | CAN, CH₃CN/H₂O | Very High | High | Similar to DDQ; provides an alternative for certain substrates.[11][16] |
Part 3: Strategic Application and Orthogonality
The power of these protecting groups is fully realized when they are used in concert within an orthogonal protection strategy. The ability to deprotect one functional group without affecting another is a fundamental principle of complex molecule synthesis.
Part 4: Field-Proven Experimental Protocols
The following protocols are provided as a validated starting point for researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Protection of Benzyl Alcohol with PMB-Cl
-
Objective: To form the p-methoxybenzyl ether of benzyl alcohol.
-
Materials: Benzyl alcohol (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), p-Methoxybenzyl chloride (PMB-Cl, 1.1 eq), Anhydrous Tetrahydrofuran (THF), Saturated aq. NH₄Cl, Ethyl Acetate, Brine.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq).
-
Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add PMB-Cl (1.1 eq) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate sluggish reactions.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aq. NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Self-Validation: The crude product can be purified by flash column chromatography on silica gel. The product should have a higher Rf value on TLC than the starting alcohol and can be characterized by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Oxidative Deprotection of a PMB-Ether using DDQ
-
Objective: To cleave a PMB ether to reveal the free alcohol.
-
Materials: PMB-protected alcohol (1.0 eq), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq), Dichloromethane (DCM), Deionized Water, Saturated aq. NaHCO₃.
-
Procedure:
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of DCM and water (typically an 18:1 to 10:1 ratio).[2][11] Cool the solution to 0 °C.
-
Add DDQ (1.2 eq) portion-wise. The solution will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (usually 1-3 hours).
-
Quench the reaction by adding saturated aq. NaHCO₃ and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Self-Validation: The crude product, which contains the deprotected alcohol and p-methoxybenzaldehyde, is purified by flash column chromatography. The reduced DDQ (hydroquinone) is often less mobile on silica gel. Successful deprotection is confirmed by the appearance of the alcohol proton (and disappearance of benzylic protons) in the ¹H NMR spectrum.
Protocol 3: Selective Deprotection of a DMB-Ether with Dilute TFA
-
Objective: To cleave a DMB ether in the presence of more robust acid-labile groups.
-
Materials: DMB-protected alcohol (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aq. NaHCO₃.
-
Procedure:
-
Dissolve the DMB-protected substrate in DCM.
-
Prepare a 2% solution of TFA in DCM (v/v). For example, add 0.2 mL of TFA to 9.8 mL of DCM.
-
Add the TFA/DCM solution to the substrate at room temperature and stir.
-
Monitor the reaction closely by TLC. The reaction is often complete within 30-60 minutes.
-
Upon completion, carefully add saturated aq. NaHCO₃ to neutralize the acid.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
-
Self-Validation: Purify the product via flash column chromatography. Characterization by NMR will confirm the selective removal of the DMB group. Compare the TLC of the reaction mixture against a co-spot of the starting material and an authentic standard of the desired product if available.
Conclusion and Recommendations
Both PMB and DMB are exceptionally useful protecting groups, but their applications are distinct. The choice is not one of "better" but of "fitter for purpose."
-
Choose the p-Methoxybenzyl (PMB) group when you require a robust, oxidatively-cleavable protecting group that can withstand a wide range of non-acidic and non-reductive reaction conditions. It is the reliable "workhorse" for general protection schemes where subsequent steps do not involve strong acids.[17][18]
-
Choose the 2,4-Dimethoxybenzyl (DMB) group when a higher degree of acid lability is necessary. Its primary advantage lies in its selective removal under extremely mild acidic conditions, enabling sophisticated orthogonal strategies where PMB, benzyl, or other sensitive groups must be preserved for later transformations.[1][19]
By understanding the electronic principles governing their reactivity and leveraging the validated protocols herein, researchers can confidently integrate these protecting groups into their synthetic routes, enhancing the efficiency and elegance of their chemical creations.
References
- Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
-
Crasto, C. et al. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. Available from: [Link]
-
Paquette, L. A. et al. Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. American Chemical Society. Available from: [Link]
-
Gala, D. et al. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. Available from: [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available from: [Link]
-
Reddy, G. S. et al. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Arkivoc. Available from: [Link]
-
Proprep. What is a PMB protecting group, and how is it utilized in the protection of alcohols during synthesis? Available from: [Link]
-
Chem-Station Int. Ed. p-Methoxybenzyl (PMB) Protective Group. Available from: [Link]
-
ResearchGate. Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Available from: [Link]
-
Organic Chemistry Portal. PMB Protection - Common Conditions. Available from: [Link]
-
Larsen, D. S. et al. The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydrates. PubMed. Available from: [Link]
-
ResearchGate. The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Available from: [Link]
-
Stanek, J. et al. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available from: [Link]
-
Wikipedia. Ether cleavage. Available from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
-
Iddon, B. et al. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. Available from: [Link]
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. kiesslinglab.com [kiesslinglab.com]
- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. proprep.com [proprep.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- proper disposal procedures
Executive Summary & Chemical Profile[1]
2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (also known as PMB-THP ether or 4-Methoxybenzyl tetrahydropyranyl ether ) is a mixed acetal/ether commonly used in organic synthesis as a protected alcohol intermediate.
Unlike simple solvents, this compound possesses dual reactivity: the tetrahydropyranyl (THP) moiety and the p-methoxybenzyl (PMB) ether linkage. While generally stable under basic conditions, it presents specific disposal challenges due to its potential for peroxide formation at the benzylic position and hydrolysis in acidic waste streams.
Immediate Directive: Do not dispose of this compound down the drain. It requires incineration via a certified chemical waste management stream.
Chemical Identity Table
| Parameter | Detail |
| CAS Number | 17006-31-2 (Generic/Related) |
| Molecular Formula | C₁₃H₁₈O₃ |
| Functional Groups | Acetal, Benzyl Ether |
| Physical State | Colorless to pale yellow liquid |
| Primary Hazard | Combustible Liquid, Potential Peroxide Former |
| RCRA Waste Code | D001 (Ignitable) |
Hazard Identification & Risk Assessment
Before handling waste, you must understand the causality of the risks involved.
Peroxide Formation (The Silent Risk)
While THP ethers are more stable than diethyl ether, the benzylic carbon (adjacent to the PMB ether oxygen) is susceptible to auto-oxidation upon prolonged exposure to air and light.
-
Mechanism: Radical abstraction of the benzylic hydrogen leads to hydroperoxide formation.
-
Risk: Concentration of waste (e.g., rotary evaporation) or incineration of peroxide-laden waste can lead to explosion.[1]
-
Protocol: Mandatory testing is required for containers opened >12 months ago.
Acid Sensitivity (Hydrolysis)
This compound is an acetal.
-
Reaction: In the presence of aqueous acid, it hydrolyzes to form p-Methoxybenzyl alcohol and 5-hydroxypentanal (equilibrium with dihydropyran).
-
Disposal Implication: Do NOT mix with acidic waste streams (e.g., Chromic acid, HCl waste). Exothermic hydrolysis may occur, pressurizing the waste container.
Pre-Disposal Stabilization Protocol
Objective: Ensure the chemical is chemically stable before it enters the central waste stream.
Step 1: Peroxide Testing
Applicability: Required for any container older than 12 months or showing crystal formation/cloudiness.
-
Visual Inspection: Look for crystals around the cap. If crystals are present, STOP . Do not open. Contact EHS immediately for remote opening/detonation.
-
Test Strip Method:
-
Use a commercial peroxide test strip (e.g., Quantofix®).
-
Dip strip into the liquid.
-
Result:
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Requires stabilization (Step 2).
-
-
Step 2: Peroxide Quenching (If Positive)
If peroxides are detected (>20 ppm), you must reduce them before placing the container in the waste area.
-
Reagent: Acidified Ferrous Sulfate Solution (FeSO₄).
-
Procedure:
-
Add a 20% excess of FeSO₄ solution to the ether.
-
Shake gently to mix phases.
-
Retest the organic layer after 10 minutes.
-
Repeat until peroxide test is negative.[1]
-
Waste Segregation & Packaging
Core Rule: Segregate as Non-Halogenated Organic Solvent Waste .
Packaging Specifications
| Component | Requirement | Reason |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass | Chemical compatibility; Amber glass prevents UV-induced peroxidation. |
| Headspace | Leave 10-15% volume empty | Allows for thermal expansion during transport/storage. |
| Cap | Vented cap (preferred) or loosely tightened initially | Prevents pressure buildup if slow hydrolysis occurs. |
Labeling Requirements
The label must explicitly state:
-
Chemical Name: 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
-
Hazard Class: Flammable / Irritant
-
Constituents: If a mixture, list all solvents (e.g., "Contains 5% Ethyl Acetate").
Disposal Workflow Diagram
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision tree for the safe evaluation and disposal of PMB-THP ether waste, emphasizing peroxide detection.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate: Remove ignition sources immediately.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
-
Containment:
-
Do NOT use paper towels (increases surface area for evaporation and fire risk).
-
Use vermiculite , clay , or sand to absorb the liquid.
-
For large spills (>500 mL), use a commercial spill pillow.
-
-
Cleanup: Scoop absorbed material into a hazardous waste bag/pail. Label as "Debris contaminated with Flammable Organic Solvent."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA.gov. [Link]
-
Maiti, G., & Roy, S. C. (1996).[3] A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[4][5] The Journal of Organic Chemistry, 61(17), 6038–6039. (Demonstrates hydrolysis/cleavage mechanisms relevant to waste stability). [Link]
Sources
Personal protective equipment for handling 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
This guide outlines the operational safety, logistical handling, and disposal protocols for 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (CAS: 20443-88-3).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven workflow. This compound acts as a p-Methoxybenzyl (PMB) protected alcohol utilizing a Tetrahydropyranyl (THP) acetal linkage . Its handling requires navigating two competing chemical behaviors: acid lability (instability) and peroxidation potential (long-term storage hazard).[1]
Chemical Identity & Risk Profile
| Parameter | Details |
| Chemical Name | 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- |
| Common Synonyms | PMB-THP Ether; 2-(4-Methoxybenzyloxy)tetrahydro-2H-pyran |
| CAS Number | 20443-88-3 |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient conditions) |
| Core Hazards | Peroxide Former (Class B) , Skin/Eye Irritant, Combustible |
The "Why" Behind the Hazards
-
Peroxide Formation: Like many ethers and acetals, the methylene group adjacent to the ether oxygen (specifically on the THP ring and the benzylic position) is susceptible to radical abstraction by atmospheric oxygen. This forms hydroperoxides, which can concentrate to explosive levels during distillation.
-
Acid Sensitivity: This molecule is an acetal . It is stable to base but will hydrolyze rapidly in the presence of acids (even weak acids or acidic silica gel), releasing p-methoxybenzyl alcohol and 5-hydroxypentanal. This dictates your choice of glassware cleaning agents and chromatography solvents.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for oxygenated organic solvents. The following matrix balances dexterity with permeation resistance.
| Zone | PPE Requirement | Scientific Rationale |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for liquid transfer. An acetal hydrolysis in the eye can release aldehydes (irritants) and alcohols directly onto the cornea. |
| Dermal (Hand) | Nitrile (Double gloved) or Silver Shield® | Nitrile (0.11 mm): Good for splash protection but permeable to ethers over time (>15 mins). Change immediately upon contact.Laminate (Silver Shield): Required for spill cleanup or prolonged immersion. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of acetal vapors can cause respiratory tract irritation. All open transfers must occur under active ventilation. |
| Body | Flame-Resistant Lab Coat | Synthetic fibers (polyester) can melt into skin if the combustible ether ignites. Use 100% cotton or Nomex. |
Operational Handling Protocol
A. Storage & Shelf-Life Management
-
Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion is the primary defense against peroxidation.
-
Temperature: Refrigerate at 2–8°C . Cold storage slows the kinetics of auto-oxidation.
-
Inhibitors: Commercial preparations may contain BHT (Butylated hydroxytoluene).[2] If you synthesize this in-house, consider adding 100 ppm BHT if the compound will be stored for >3 months.
-
Labeling: MANDATORY: Label the bottle with the Date Received , Date Opened , and Date Tested for Peroxides .
B. Synthesis & Purification Logistics
-
Glassware Prep: All glassware must be base-washed or neutral. Acidic residues (from acid baths) will cleave the THP ether, destroying your product before you even begin.
-
Chromatography: If purifying via silica gel, add 1% Triethylamine (Et₃N) to your eluent. Silica is slightly acidic and can degrade PMB-THP ethers on the column; the amine neutralizes these active sites.
C. Distillation (CRITICAL SAFETY STEP)
Never distill this compound to dryness. The boiling point difference between the ether and potential peroxides allows peroxides to concentrate in the pot residue, leading to explosion.
Protocol:
-
Test: Use starch-iodide paper. (Blue = Positive for Peroxides).
-
Mitigate: If >100 ppm peroxides, treat with aqueous ferrous sulfate (FeSO₄) or pass through activated alumina before heating.
-
Distill: Leave at least 10-15% of the volume in the flask.
Visualization: Safe Handling Workflow
The following logic tree dictates the decision-making process for handling aged containers of PMB-THP ether.
Figure 1: Decision matrix for handling aged ether compounds. Note that visual crystallization indicates advanced polymerization or peroxide formation, requiring immediate professional disposal.
Emergency Response & Disposal
Spill Response
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Don Silver Shield gloves and goggles.
-
Absorb: Use Vermiculite or Sand . Do not use paper towels or combustible materials (ethers on paper increase flammability).
-
Neutralize: If the smell is pungent (indicating hydrolysis to aldehydes), treat the absorbent with a mild aqueous bisulfite solution to quench aldehydes.
Disposal Path
-
Waste Stream: Non-Halogenated Organic Solvents.
-
Segregation: Do not mix with strong oxidizers (Nitric acid) or strong acids (Sulfuric acid), as this will generate heat and cleave the protecting group violently.
-
Quenching: If the material is old/peroxidized but no crystals are present, it can be chemically reduced with Ferrous Sulfate (FeSO₄) solution prior to disposal to ensure downstream safety.
References
-
National Institute of Standards and Technology (NIST). 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]
-
Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Standard protocol for Group B Peroxide Formers). [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Guidance on stability of THP/PMB ethers). Wiley-Interscience. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
